Benzophenonetetracarboxylic acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-(3,4-dicarboxybenzoyl)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITKHKNFVCYWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56585-48-9 (tetra-potassium salt), 68123-44-4 (magnesium[2:1]salt), 68123-48-8 (tetra-hydrochloride salt), 68226-90-4 (tri-potassium salt), 68226-91-5 (tri-hydrochloride salt) | |
| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062456 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2479-49-4 | |
| Record name | Benzophenonetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-carbonyldiphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-CARBONYLDIPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCN26TOB7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Acid: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA) and its corresponding dianhydride (BTDA), crucial compounds in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on their chemical structure, physicochemical properties, synthesis protocols, and key applications.
Chemical Structure and Properties
3,3',4,4'-Benzophenonetetracarboxylic acid is an aromatic organic compound characterized by a central benzophenone (B1666685) core with four carboxylic acid groups attached to the phenyl rings. Its chemical structure confers rigidity and the potential for extensive hydrogen bonding. The dianhydride form, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), is formed by the dehydration of BTCA and is a key monomer in the production of polyimides.[1][2]
Table 1: Physicochemical Properties of BTCA and BTDA
| Property | 3,3',4,4'-Benzophenonetetracarboxylic Acid (BTCA) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) |
| CAS Number | 2479-49-4[3] | 2421-28-5[4] |
| Molecular Formula | C17H10O9[5] | C17H6O7[2] |
| Molecular Weight | 358.26 g/mol | 322.23 g/mol [2] |
| Appearance | White solid[6] | Off-white to brown crystalline powder[2][7] |
| Melting Point | Not specified | 218-228 °C[1][2] |
| Boiling Point | Not specified | 320 °C at 5 mmHg[2] |
| Density | Not specified | 1.57 g/cm³[2] |
| Solubility | Soluble in pyridine[1] | Soluble in DMF (0.1 g/mL)[2]. Reacts with water.[2] |
| Vapor Pressure | Not specified | <0.1 mm Hg at 0 °C[2] |
Synthesis and Experimental Protocols
The synthesis of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is a multi-step process that begins with the Friedel-Crafts alkylation of o-xylene (B151617), followed by oxidation to form 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA), and finally, dehydration to yield BTDA.[1]
Synthesis of 3,3',4,4'-Benzophenonetetracarboxylic Acid (BTCA)
A common route for synthesizing BTCA involves the oxidation of 3,3',4,4'-tetramethylbenzophenone.[1] An alternative patented method describes the acylation of o-xylene with bis(trichloromethyl) carbonate, followed by oxidation.[8]
Experimental Protocol: Oxidation of Bis(3,4-ditolyl)methanone to BTCA [8]
-
Reaction Setup: In a suitable reactor, dissolve bis(3,4-ditolyl)methanone in a hydrochloric acid solution (0.10 mol/L).
-
Oxidation: Add potassium permanganate (B83412) to the solution. The molar ratio of potassium permanganate to bis(3,4-ditolyl)methanone should be between 4:1 and 6:1.
-
Reaction Conditions: Maintain the reaction temperature and stir for a sufficient duration to ensure complete oxidation.
-
Work-up: After the reaction is complete, filter the solution.
-
Isolation: Concentrate the filtrate by distillation. Cool the concentrated solution to room temperature to allow for the crystallization of 3,3',4,4'-benzophenonetetracarboxylic acid.
-
Purification: Collect the precipitated solid by filtration. The crude product can be further purified by recrystallization.
Synthesis of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) from BTCA
The conversion of BTCA to BTDA is achieved through a dehydration reaction, typically at high temperatures.[1]
Experimental Protocol: Dehydration of BTCA to BTDA [1][8]
-
Reaction Setup: Place the synthesized 3,3',4,4'-benzophenonetetracarboxylic acid in a high-temperature vacuum sintering furnace.
-
Dehydration: Heat the furnace to a temperature of 225 ± 5 °C. The melting and dehydration process is typically carried out for approximately 1.5 hours under vacuum.
-
Isolation: The resulting product is the white solid 3,3',4,4'-benzophenonetetracarboxylic dianhydride.
Caption: Multi-step synthesis of BTDA from o-xylene via a BTCA intermediate.
Analytical Characterization
The purity and structure of BTCA and BTDA are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Table 2: Analytical Characterization Methods
| Technique | Description |
| ¹H NMR Spectroscopy | Used to determine the proton environment in the molecule. For BTDA, the ¹H NMR spectrum in DMSO-d6 shows signals at approximately 8.96 (dd, 2H), 8.35 (d, 2H), and 8.19 (d, 2H) ppm.[1] Suitable solvents for BTDA analysis include d6-acetone and d6-DMSO.[9] |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. For BTDA, characteristic peaks for the anhydride (B1165640) carbonyl groups would be expected. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. |
| Elemental Analysis | Confirms the elemental composition of the synthesized compounds.[1] |
Experimental Protocol: General Analytical Procedures [1]
-
NMR Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6 for BTDA). Record the spectrum on an NMR spectrometer (e.g., 300 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.[1][10]
-
IR Spectroscopy: Prepare a sample, for instance, as a KBr pellet. Record the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via a chromatography system) to obtain the mass spectrum.
Applications in Polymer Chemistry
BTCA, primarily through its dianhydride BTDA, is a critical building block for high-performance polymers, most notably polyimides.[3][11] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][12]
Polyimide Synthesis
The most common method for producing aromatic polyimides is the two-stage reaction of a dianhydride, such as BTDA, with an aromatic diamine.[1]
-
Step 1: Poly(amic acid) Formation: The acylation of the diamine with the tetracarboxylic dianhydride in a polar solvent yields a soluble poly(amic acid) prepolymer.
-
Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through dehydrocyclization, which can be achieved by either thermal or chemical methods.[1]
The inclusion of the flexible carbonyl group from the BTDA monomer in the polyimide backbone enhances the solubility and processability of the resulting polymer.
Caption: Two-step synthesis of polyimide from BTDA and an aromatic diamine.
Epoxy Resin Curing Agent
BTDA is also utilized as a curing agent for epoxy resins. Epoxies cured with BTDA generally exhibit high glass transition temperatures and reduced brittleness compared to those cured with other common dianhydrides, making them suitable for applications such as powder coatings and molding powders.[7]
Crosslinking Applications
Benzophenone and its derivatives are well-known for their photo-reactivity, which is exploited in crosslinking applications.[13] Upon UV irradiation, the benzophenone moiety can absorb a photon, leading to an excited state that can abstract a hydrogen atom from a neighboring polymer chain, resulting in the formation of a covalent bond and thus crosslinking the polymer network.[13][14] This property is valuable for modifying the surfaces of materials and enhancing the durability of coatings.[15]
Safety and Handling
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is reported to be irritating to the eyes and respiratory tract and is a skin sensitizer.[2] It is sensitive to moisture and will hydrolyze to the corresponding tetracarboxylic acid.[2][16] Therefore, appropriate personal protective equipment should be used, and the compound should be handled in a well-ventilated area.[4] BTDA should be stored in a tightly closed container in a dry, well-ventilated place.[4]
References
- 1. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 2421-28-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 5. Benzophenonetetracarboxylic acid | C17H10O9 | CID 75592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
- 7. dianhydrides.com [dianhydrides.com]
- 8. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Page loading... [guidechem.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
The Synthesis of Benzophenonetetracarboxylic Dianhydride (BTDA): A Technical Guide
An in-depth exploration of the primary manufacturing routes for a critical polyimide monomer.
Benzophenonetetracarboxylic dianhydride (BTDA), a key monomer in the synthesis of high-performance polyimides, is crucial for various advanced applications. Polyimides derived from BTDA are utilized as matrix resins in composite materials, finding use in the aerospace, electronics, and automotive industries due to their exceptional thermal stability, chemical resistance, and mechanical properties.[1] This technical guide provides a detailed overview of the core synthesis pathways for BTDA, tailored for researchers, scientists, and professionals in drug development and material science.
Core Synthesis Pathways
The industrial production of BTDA primarily revolves around the oxidation of substituted aromatic precursors followed by a dehydration step. The most prevalent methods employ starting materials like o-xylene (B151617) or other tetramethylbenzene derivatives. This guide will focus on two main synthesis routes: the acylation of o-xylene followed by oxidation, and the oxidation of other tetramethyl-substituted precursors.
Synthesis from o-Xylene and Bis(trichloromethyl) Carbonate
A common method involves the Friedel-Crafts acylation of o-xylene with bis(trichloromethyl) carbonate, catalyzed by a Lewis acid, to produce bis(3,4-dimethylphenyl) ketone. This intermediate is then oxidized to form 3,3',4,4'-benzophenonetetracarboxylic acid (BTA), which is subsequently dehydrated to yield BTDA.[2]
Step 1: Synthesis of Bis(3,4-dimethylphenyl) Ketone
-
In a reactor equipped with a distillation apparatus, add bis(trichloromethyl) carbonate and o-xylene.
-
Maintain a nitrogen atmosphere and control the temperature at 0-5°C while stirring for 2-5 hours.
-
Add a finely ground anhydrous Lewis acid (e.g., aluminum chloride) to the mixture and continue stirring at 0-5°C for 4-6 hours.
-
Introduce water to the reactor, raise the temperature to 40°C, and stir for 1-3 hours to hydrolyze the catalyst.
-
After the reaction is complete, separate the organic phase.
-
Distill the organic phase under a vacuum of 0.08-0.1 MPa at a temperature below 100°C to remove excess o-xylene.
-
The residue, upon cooling and grinding, yields white solid bis(3,4-dimethylphenyl) ketone.[1]
Step 2: Oxidation to 3,3',4,4'-Benzophenonetetracarboxylic Acid (BTA)
-
In a reactor, add the bis(3,4-dimethylphenyl) ketone prepared in the previous step and a 0.10 mol/L hydrochloric acid solution.
-
Heat the mixture to 80±2°C with stirring.
-
Add potassium permanganate (B83412) in batches. Ensure each batch is added after the color of the previous one has faded.[1]
-
After the oxidation is complete, filter the hot solution.
-
The filtrate is concentrated by distillation at 78±2°C.
-
Cool the concentrated solution to room temperature to precipitate the solid BTA, which is then collected by filtration.[2]
Step 3: Dehydration to 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
-
Place the obtained BTA in a high-temperature vacuum sintering furnace.
-
Heat to 225±5°C for 1.5-3 hours to induce melting and dehydration, yielding the final BTDA product as a white solid.[2]
Caption: Synthesis of BTDA from o-xylene.
Synthesis via Dehydration of Benzophenonetetracarboxylic Acid (BTA)
An alternative and often final step in many BTDA synthesis routes is the dehydration of this compound (BTA). BTA itself can be produced through the oxidation of various precursors, such as bis(dimethylphenyl)ethane.
Several methods exist for the dehydration of BTA to BTDA, each with its own advantages and disadvantages.
-
Acetic Anhydride (B1165640) Dehydration: This chemical dehydration method involves heating BTA in an excess of acetic anhydride. A significant drawback of this method is the contamination of the final product with acetic anhydride and acetic acid, which are difficult to remove completely.[3]
-
Heating Under Reduced Pressure: This method involves heating powdered BTA at temperatures of 200°C or higher under a vacuum.[3]
-
Fluidized Bed Heating: In this method, powdered BTA is fluidized and heated with air at 200°C or higher.[3]
-
Solvent-Based Dehydration: A high-purity BTDA with low moisture absorbency can be produced by heating BTA in an inert organic solvent with a boiling point above 100°C. The reaction is typically carried out at temperatures between 180°C and 250°C.[3] Cooling the reaction mixture allows for the crystallization and separation of high-purity BTDA.[3]
Caption: Dehydration methods for BTA to BTDA.
Quantitative Data Summary
The yield and purity of the final BTDA product are highly dependent on the chosen synthesis route and the specific reaction conditions. The following table summarizes available quantitative data from various sources.
| Synthesis Step/Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |
| Acylation, Oxidation, and Dehydration | o-Xylene, Bis(trichloromethyl) carbonate | Lewis Acid, KMnO₄/HCl, Heat (225±5°C) | 63.24 - 73.56 | 222 - 224 | [2] |
| Dehydration of BTA | This compound (BTA) | Inert organic solvent, 180-250°C | High | - | [3] |
| Oxidation and Dehydration | 3,3',4,4'-Tetramethylbenzophenone | Nitric acid (150-250°C), Heat (280-320°C for 10h) | >70 | - | [4] |
Conclusion
The synthesis of benzophenonetetracarboxylic dianhydride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The choice of synthesis pathway often depends on the availability and cost of starting materials, as well as the desired purity of the final product. The methods outlined in this guide provide a comprehensive overview of the primary industrial routes to this important polyimide monomer. Further research and process optimization can lead to more efficient and environmentally friendly synthesis strategies.
References
- 1. Page loading... [guidechem.com]
- 2. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. US4684738A - Process for producing benzophenone tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Analysis of Benzophenonetetracarboxylic Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), a key building block in the synthesis of high-performance polyimides. This document outlines the characteristic Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for its synthesis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride.
Fourier Transform Infrared (FTIR) Spectroscopy
An Attenuated Total Reflectance (ATR) FTIR spectrum of 4,4'-Carbonyldiphthalic anhydride (B1165640) (a synonym for BTDA) has been recorded by Bio-Rad Laboratories using a Bruker Tensor 27 FT-IR instrument on a sample from Sigma-Aldrich[1]. While the full spectrum is not publicly available, the characteristic absorption bands for an aromatic acid anhydride can be reliably predicted.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | C=O Asymmetric Stretch (Anhydride) |
| ~1780 | Strong | C=O Symmetric Stretch (Anhydride) |
| ~1610 | Medium | C=C Aromatic Stretch |
| ~1250 | Strong | C-O-C Stretch (Anhydride) |
| ~900-650 | Medium-Strong | Aromatic C-H Bending |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)[2].
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.96 | dd | 2H | Aromatic H |
| 8.35 | d | 2H | Aromatic H |
| 8.19 | d | 2H | Aromatic H |
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~165 | C=O (Anhydride) |
| ~120-140 | Aromatic C |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
FTIR Spectroscopy Protocol (ATR Method)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Preparation : Place a small amount of the solid 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition : Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Synthesis Workflow
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride is typically synthesized from o-xylene (B151617) through a multi-step process involving Friedel-Crafts acylation, oxidation, and subsequent dehydration[2].
References
In-Depth Technical Guide: Thermal Decomposition Profile of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition profile of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), a key monomer in the synthesis of high-performance polyimides. Understanding the thermal stability and decomposition pathway of BTDA is critical for its application in materials science and for ensuring safety and predictability in high-temperature processes. This document summarizes key thermal events, including melting and decomposition, and outlines the experimental protocols used to characterize these properties.
Introduction
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is an aromatic dianhydride widely utilized in the production of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The thermal behavior of BTDA itself is a crucial factor in the synthesis and processing of these polymers. This guide details the thermal decomposition of BTDA, providing quantitative data and methodologies for its analysis.
Physicochemical Properties
BTDA is a solid at room temperature with the following key properties:
| Property | Value |
| Molecular Formula | C₁₇H₆O₇ |
| Molecular Weight | 322.23 g/mol |
| Melting Point | 218-228 °C |
| Decomposition Onset | Approximately 360 °C[1] |
Thermal Decomposition Profile
The thermal decomposition of BTDA has been investigated using various analytical techniques to determine its stability and the nature of its degradation products.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of BTDA reveals its high thermal stability. While a specific multi-stage decomposition profile for pure BTDA is not extensively detailed in publicly available literature, analysis of polyimides derived from BTDA, such as BTDA-ODA, shows initial weight loss events occurring at temperatures around 250 °C, which are attributed to the imidization process and loss of volatile components. The major decomposition of the polyimide backbone, and by extension the BTDA moiety, occurs at significantly higher temperatures. For pure BTDA, decomposition is noted to begin at approximately 360 °C.[1]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry of BTDA would be expected to show a sharp endothermic peak corresponding to its melting point in the range of 218-228 °C. Following the melting endotherm, at higher temperatures, exothermic or endothermic events associated with decomposition would be observed. The onset of these decomposition-related peaks would align with the initial weight loss seen in TGA. A DSC thermogram for benzophenone (B1666685) (a related but simpler compound) shows a distinct melting peak, and similar behavior is anticipated for BTDA before the onset of decomposition.
Evolved Gas Analysis (EGA)
The identification of gaseous products evolved during the thermal decomposition of BTDA is crucial for understanding its degradation mechanism. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetry-Mass Spectrometry (TGA-MS) are employed for this purpose. While specific data for pure BTDA is limited, analysis of BTDA-containing polyimides suggests the evolution of carbon dioxide (CO₂) and carbon monoxide (CO) as primary decomposition products from the anhydride (B1165640) and carbonyl groups at elevated temperatures. The aromatic rings would likely fragment into various hydrocarbon and oxygenated species at very high temperatures.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of the thermal decomposition of BTDA.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of pure BTDA (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of weight loss at each stage are determined.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of pure BTDA (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.
-
Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., from 25 °C to 450 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak) are determined. Any exothermic or endothermic peaks associated with decomposition are also analyzed for their onset temperature, peak temperature, and enthalpy change.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A microgram-scale sample of pure BTDA is placed in a pyrolysis sample holder.
-
Pyrolysis Conditions: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds.
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a fingerprint for each compound, allowing for their identification by comparison to spectral libraries.
-
Data Analysis: The chromatogram shows the separated decomposition products as peaks, and the mass spectrum of each peak is used to identify the chemical structure of the evolved gas.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of BTDA.
Conclusion
This technical guide has summarized the key aspects of the thermal decomposition profile of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride. While BTDA exhibits high thermal stability with a decomposition onset around 360 °C, a detailed, multi-stage decomposition profile from TGA and a comprehensive list of evolved gases from Py-GC/MS of the pure compound require further investigation. The provided experimental protocols serve as a foundation for researchers to conduct these detailed analyses, which are essential for the advanced design and application of BTDA-based high-performance materials.
References
Solubility Profile of Benzophenonetetracarboxylic Acid and its Dianhydride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,3',4,4'-benzophenonetetracarboxylic acid and its corresponding dianhydride (BTDA) in various organic solvents. Due to its significance as a monomer in the synthesis of high-performance polyimides, the solubility characteristics of these compounds are of critical importance for process development, formulation, and material science applications. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.
Understanding Benzophenonetetracarboxylic Acid and its Dianhydride
It is crucial to distinguish between 3,3',4,4'-benzophenonetetracarboxylic acid and its dianhydride (BTDA). The dianhydride is the precursor commonly used in polymerization reactions. In the presence of water, BTDA can hydrolyze to form the tetracarboxylic acid. This reactivity with water influences its solubility characteristics in protic solvents and is a key consideration during handling and dissolution. The majority of publicly available solubility data pertains to the dianhydride due to its widespread use as a monomer.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for both 3,3',4,4'-benzophenonetetracarboxylic acid and its dianhydride in various organic solvents.
Table 1: Solubility of 3,3',4,4'-Benzophenonetetracarboxylic Acid
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide | DMSO | 78.13 | Not Specified | 50 mg/mL[1] |
| Water | H₂O | 18.02 | Not Specified | 10 mg/mL (ultrasonication may be required)[1] |
Note: There is a significant lack of comprehensive quantitative solubility data for 3,3',4,4'-benzophenonetetracarboxylic acid in a wide range of common organic solvents in publicly accessible literature. The provided data is based on manufacturer and supplier information.
Table 2: Solubility of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dimethylformamide | DMF | 73.09 | Not Specified | 0.1 g/mL[2][3] |
| Dimethyl Sulfoxide | DMSO | 78.13 | Not Specified | 55 mg/mL (sonication is recommended) |
| Chloroform | CHCl₃ | 119.38 | Not Specified | Soluble |
| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Soluble |
| Ethyl Acetate | EtOAc | 88.11 | Not Specified | Soluble |
| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble |
Note: The term "Soluble" indicates that the source material states solubility without providing a quantitative value. It is important to note that BTDA reacts with water.[2][3]
Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method
The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by weighing the residue after solvent evaporation.
Materials and Equipment:
-
3,3',4,4'-Benzophenonetetracarboxylic acid or its dianhydride
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath for temperature control
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Glass vials with screw caps
-
Pipettes (calibrated)
-
Evaporating dish or pre-weighed glass vials
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solute (3,3',4,4'-benzophenonetetracarboxylic acid or its dianhydride) to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
To separate the supernatant (the clear, saturated solution) from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vial at a moderate speed to pellet the undissolved solid.
-
Filtration: Carefully draw the supernatant using a syringe fitted with a chemically compatible filter. This method is effective in removing fine particles.
-
-
-
Determination of Solute Concentration:
-
Accurately pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or glass vial.
-
Record the exact volume transferred.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the decomposition point of the solute can be used.
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final constant weight.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the supernatant that was evaporated.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method.
References
An In-depth Technical Guide to 3,3',4,4'-Benzophenone Tetracarboxylic Acid (CAS 2479-49-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and suppliers of 3,3',4,4'-Benzophenone Tetracarboxylic Acid (BTCA), CAS number 2479-49-4.
Core Chemical Properties
3,3',4,4'-Benzophenone Tetracarboxylic Acid is a polyfunctional aromatic compound notable for its thermal stability and reactivity, which makes it a valuable monomer in the synthesis of high-performance polymers.
| Property | Value | Reference |
| CAS Number | 2479-49-4 | N/A |
| Molecular Formula | C₁₇H₁₀O₉ | [1][2] |
| Molecular Weight | 358.26 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 224-226 °C | [1] |
| Boiling Point (Predicted) | 734.0 ± 60.0 °C | [1] |
| Density (Predicted) | 1.645 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [3] |
| pKa (Predicted) | 2.43 ± 0.10 | [1] |
Synthesis of 3,3',4,4'-Benzophenone Tetracarboxylic Acid
The primary synthesis route for BTCA involves a multi-step process starting from o-xylene. The general workflow includes the formation of 3,3',4,4'-tetramethylbenzophenone followed by its oxidation.
A common method for the oxidation of 3,3',4,4'-tetramethylbenzophenone involves using nitric acid at elevated temperatures and pressures.[4] Alternatively, oxidation can be achieved using potassium permanganate (B83412) in an alkaline solution.[5]
Key Applications
The principal application of BTCA is as a monomer in the production of polyimides. These high-performance polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for use in the aerospace, electronics, and automotive industries.[4]
Experimental Protocol: Photooxidation of Aromatic Amino Acids
BTCA can act as a photosensitizer in the photooxidation of aromatic amino acids such as histidine, tyrosine, and tryptophan. This process is often studied using time-resolved laser flash photolysis and chemically induced dynamic nuclear polarization (CIDNP).[6]
Methodology for Time-Resolved Laser Flash Photolysis and CIDNP Study
Objective: To investigate the kinetics of the photooxidation of aromatic amino acids by BTCA in an aqueous solution.
Materials:
-
3,3',4,4'-Benzophenone Tetracarboxylic Acid (TCBP)
-
L-histidine (His), L-tyrosine (Tyr), or L-tryptophan (Trp)
-
Buffer solutions to control pH
-
Deionized water
Instrumentation:
-
Laser flash photolysis setup (e.g., using a Nd:YAG laser)
-
NMR spectrometer equipped for CIDNP experiments
Procedure:
-
Sample Preparation: Prepare aqueous solutions of TCBP and the respective amino acid at desired concentrations in the chosen buffer. The pH of the solution should be carefully adjusted and measured.
-
Laser Flash Photolysis:
-
Excite the sample solution with a laser pulse (e.g., at 355 nm) to generate the triplet excited state of TCBP.
-
Monitor the transient absorption spectra at different time delays after the laser pulse to observe the formation and decay of transient species, such as the TCBP ketyl radical.
-
Vary the concentration of the amino acid to determine the quenching rate constants of the TCBP triplet state.
-
-
Time-Resolved CIDNP:
-
Place the sample in the NMR probe.
-
Irradiate the sample with a laser pulse directly within the NMR spectrometer.
-
Acquire NMR spectra at various time delays after the laser pulse to observe the polarized signals of the amino acid protons.
-
Analyze the CIDNP kinetics to elucidate the reaction mechanism, including the formation of radical pairs and their subsequent reactions.[6]
-
Suppliers of CAS 2479-49-4
A number of chemical suppliers offer 3,3',4,4'-Benzophenone Tetracarboxylic Acid. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.
| Supplier | Website |
| Sigma-Aldrich | --INVALID-LINK-- |
| TCI Chemicals | --INVALID-LINK-- |
| Alfa Aesar | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
| Cymit Química S.L. | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
References
- 1. d-nb.info [d-nb.info]
- 2. CIDNP study of photoinduced electron transfer in His-Glu-Tyr-Gly peptide and its conjugate His-Gln(BP)-Tyr-Gly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Reaction Mechanism of BTDA with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of high-performance polyimides through the reaction of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with various aromatic diamines is a cornerstone of advanced materials science. This technical guide provides a comprehensive overview of the underlying reaction mechanism, encompassing the formation of the poly(amic acid) intermediate and its subsequent conversion to the final polyimide via thermal or chemical imidization. Detailed experimental protocols for synthesis and characterization, alongside a summary of kinetic data, are presented to serve as a valuable resource for researchers in the field.
Introduction
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These characteristics make them indispensable in a wide array of applications, from aerospace components and electronics to high-performance films and coatings.[3][4] The reaction of BTDA with aromatic diamines is a versatile and widely employed method for the synthesis of these advanced materials.[1] Understanding the nuances of this reaction is critical for controlling the properties of the resulting polyimide and tailoring it for specific applications.
This guide delves into the core aspects of the BTDA-aromatic diamine reaction, providing a detailed examination of the reaction mechanism, experimental procedures, and key characterization techniques.
The Two-Step Reaction Mechanism
The synthesis of polyimides from BTDA and aromatic diamines is a two-step process:
-
Step 1: Poly(amic acid) Formation: The initial reaction involves the nucleophilic acyl substitution of the aromatic diamine with BTDA in a polar aprotic solvent at room temperature.[5] This step leads to the formation of a high molecular weight poly(amic acid) (PAA), a soluble and processable precursor.[1][6] The reaction is typically carried out in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[6][7]
-
Step 2: Imidization: The second step involves the conversion of the poly(amic acid) into the final polyimide through the elimination of water. This cyclodehydration reaction, known as imidization, can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and then heated at elevated temperatures, typically in a stepwise manner up to 300°C or higher, to induce cyclization.[1][8]
-
Chemical Imidization: This method involves the use of a dehydrating agent, such as a mixture of a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride) and a tertiary amine (e.g., pyridine (B92270) or triethylamine), at lower temperatures (20-80°C).[9]
-
The overall reaction scheme is depicted below:
Quantitative Data
The kinetics of both the poly(amic acid) formation and the subsequent imidization are crucial for controlling the molecular weight and properties of the final polyimide. While extensive data for all possible aromatic diamines is not available in a single source, the following table summarizes typical ranges for key kinetic parameters.
| Aromatic Diamine Structure | Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Electron-donating substituents | PAA Formation | Higher | Lower | [5] |
| Electron-withdrawing substituents | PAA Formation | Lower | Higher | [5] |
| Varies | Thermal Imidization | - | 80 - 160 | [10] |
| Varies | Chemical Imidization | - | Generally lower than thermal | [9] |
Note: The reactivity of the aromatic diamine is significantly influenced by the nature of the substituent groups on the aromatic ring. Electron-donating groups increase the nucleophilicity of the amine, leading to a faster reaction rate, while electron-withdrawing groups have the opposite effect.[5]
Experimental Protocols
A generalized experimental workflow for the synthesis and characterization of polyimides from BTDA and aromatic diamines is outlined below.
Materials and Reagents
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA): High purity, dried in a vacuum oven before use.
-
Aromatic Diamine: High purity, dried in a vacuum oven before use.
-
Polar Aprotic Solvent: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF), freshly distilled and stored over molecular sieves.
-
For Chemical Imidization: Acetic anhydride and pyridine (or triethylamine), reagent grade.
Synthesis of Poly(amic acid) (PAA)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the aromatic diamine in the polar aprotic solvent under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of BTDA to the solution in portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.[4]
Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven and heat it according to a stepwise temperature program. A typical program involves heating at 80-100°C for 1-2 hours to remove the bulk of the solvent, followed by a gradual increase in temperature to 150°C, 200°C, 250°C, and finally 300°C, holding at each temperature for 1 hour.[9]
-
After the final heating step, allow the film to cool slowly to room temperature before peeling it from the substrate.
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine or triethylamine (B128534) (as the catalyst). The molar ratio of acetic anhydride to the amic acid repeat unit is typically 4:1, and the molar ratio of pyridine to the amic acid repeat unit is typically 2:1.
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours. The polyimide will precipitate out of the solution.
-
Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove residual reagents, and dry it in a vacuum oven.
Characterization Techniques
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the conversion of the poly(amic acid) to the polyimide.
-
Poly(amic acid): The FTIR spectrum of the PAA will show characteristic absorption bands for the amide group (C=O stretching around 1660 cm⁻¹ and N-H stretching around 3300-3500 cm⁻¹) and the carboxylic acid group (C=O stretching around 1720 cm⁻¹ and O-H stretching as a broad band around 2500-3300 cm⁻¹).[1]
-
Polyimide: Upon successful imidization, the amide and carboxylic acid bands will disappear and be replaced by characteristic imide absorption bands. These include the asymmetric C=O stretching at approximately 1780 cm⁻¹, the symmetric C=O stretching at around 1720 cm⁻¹, and the C-N stretching at about 1370 cm⁻¹.[1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the monomers, the poly(amic acid) intermediate, and the final polyimide. The disappearance of the amic acid protons and the appearance of new aromatic protons in the imide ring in the ¹H NMR spectrum are indicative of successful imidization.
Gel Permeation Chromatography (GPC)
GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the synthesized polyimide.[12][13][14] This information is crucial for understanding the relationship between the polymer's structure and its mechanical properties.
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the polyimide. The analysis provides information on the decomposition temperature and the char yield at high temperatures, which are critical parameters for high-performance applications.[1][4]
Conclusion
The reaction of BTDA with aromatic diamines provides a versatile and robust method for the synthesis of high-performance polyimides. A thorough understanding of the two-step reaction mechanism, including the formation of the poly(amic acid) intermediate and its subsequent imidization, is essential for controlling the final properties of the polymer. By carefully selecting the aromatic diamine and controlling the reaction conditions, researchers can tailor the thermal, mechanical, and chemical properties of the resulting polyimide to meet the demands of a wide range of advanced applications. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of these remarkable materials.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. mdpi.com [mdpi.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 14. selectscience.net [selectscience.net]
Unraveling the Crystalline Architecture of Benzophenonetetracarboxylic Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), a pivotal molecule in the synthesis of high-performance polyimides. Understanding the crystalline architecture of BTDA is crucial for controlling the properties of these advanced materials, which find widespread application in the aerospace, electronics, and medical industries. This document details the crystallographic parameters of a specific BTDA polymorph, outlines the experimental protocol for its structural determination, and presents a visual workflow of the analytical process.
Crystallographic Data Summary
The crystal structure of one of the polymorphs of benzophenonetetracarboxylic dianhydride has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below for clear comparison and reference. This data provides the fundamental parameters defining the three-dimensional arrangement of BTDA molecules in the solid state.
| Parameter | Value |
| Chemical Formula | C₁₇H₆O₇ |
| Molecular Weight | 322.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Unit Cell Dimensions | a = 15.12 Å, b = 5.25 Å, c = 17.01 Å |
| α = 90°, β = 90°, γ = 90° | |
| Unit Cell Volume | 1349.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.58 g/cm³ |
| Radiation Type | MoKα (λ = 0.71069 Å) |
| R-factor (all reflections) | 0.0996 |
| R-factor (intense reflections) | 0.0679 |
Data sourced from the Crystallography Open Database, entry 2006404.
It is important to note that BTDA is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.[1] X-ray diffraction studies have confirmed the existence of at least four different crystal forms, designated as A, B, C, and D.[1] The specific polymorph detailed above is just one of these forms. Each polymorph will have a unique set of crystallographic parameters, leading to different physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of benzophenonetetracarboxylic dianhydride was achieved through the application of single-crystal X-ray diffraction (SC-XRD). This non-destructive technique provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. The general experimental workflow is as follows:
1. Crystal Growth and Selection: High-quality single crystals of BTDA are typically grown from a suitable solvent by slow evaporation or cooling. The crystals obtained are examined under a polarizing microscope to select a specimen with uniform extinction, indicating a single, well-ordered crystal lattice. An ideal crystal for diffraction studies should have dimensions in the range of 0.1 to 0.3 mm in all directions.
2. Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then centered in the X-ray beam of a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Monochromatic X-ray radiation, usually from a molybdenum (Mo) or copper (Cu) source, is used.
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific crystal orientation. The positions and intensities of the diffraction spots are recorded.
3. Data Processing and Structure Solution: The collected diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. The resulting data is used to determine the unit cell parameters and the space group of the crystal.
The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
4. Structure Validation: The final refined crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. This includes an analysis of bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice. The final atomic coordinates, bond lengths, and angles are then reported in a standard format, such as a Crystallographic Information File (CIF).
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the key stages involved in the experimental workflow for the crystal structure analysis of benzophenonetetracarboxylic dianhydride.
References
Methodological & Application
Application Notes: High-Performance Polyimides from BTDA
References
- 1. Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy [yyhx.ciac.jl.cn]
- 2. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. Two-dimensional fourier transform infrared (FT-IR) correlation spectroscopy study of the imidization reaction from polyamic acid to polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzophenonetetracarboxylic Dianhydride (BTDA) as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA) as a high-performance curing agent for epoxy resins. BTDA is recognized for imparting exceptional thermal stability, mechanical strength, and chemical resistance to cured epoxy systems, making it suitable for demanding applications in electronics, aerospace, and industrial coatings.[1][2][3]
Introduction to BTDA as an Epoxy Curing Agent
BTDA is an aromatic dianhydride that functions as a thermal curative for epoxy resins.[1][3] Its tetrafunctional structure allows for a high degree of crosslinking, resulting in a densely crosslinked polymer network.[1][4] This dense network is responsible for the superior performance characteristics of BTDA-cured epoxies, including:
-
High Glass Transition Temperature (Tg): BTDA-cured systems can achieve Tg values approaching and even exceeding 200°C, providing excellent performance at elevated temperatures.[1][3][5]
-
Enhanced Mechanical Properties: The high crosslink density contributes to robust mechanical properties, including high flexural strength and modulus.[2]
-
Superior Dielectric Properties: Epoxies cured with BTDA are ideal for electrical and electronic applications due to their excellent insulating properties, even at high temperatures.[1][4]
-
Excellent Chemical and Corrosion Resistance: The highly crosslinked network provides a formidable barrier against chemical attack and corrosion.[2][3]
BTDA is a solid powder, which presents both advantages and challenges in formulation.[1][2] For powder coatings, its solid form is ideal for dry blending and processing.[1][4] In liquid epoxy systems, it can be dispersed or dissolved at elevated temperatures, or used in combination with liquid monoanhydrides to facilitate easier handling.[2][5][6]
Curing Mechanism
The curing of an epoxy resin with an anhydride (B1165640) like BTDA is a complex, multi-step process. It is important to note that the anhydride does not directly react with the epoxy group in the initial step.[2] The generally accepted mechanism involves the following key reactions:
-
Ring-Opening Esterification: The process is initiated by a hydroxyl group, which can be present on the epoxy backbone, from added alcohols, or from trace amounts of water. This hydroxyl group attacks one of the carbonyl groups of the anhydride, opening the ring to form a monoester with a free carboxylic acid group. This reaction can be accelerated by catalysts such as tertiary amines.[2]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage and a new hydroxyl group. This propagation step builds the polymer network.[2]
-
Etherification (Homopolymerization): The hydroxyl groups (both original and newly formed) can also react directly with epoxy groups to form ether linkages. This is generally a side reaction, and its extent can be controlled by the formulation, particularly the anhydride-to-epoxy ratio.[2][7][8]
Quantitative Data Summary
The performance of BTDA-cured epoxy systems is highly dependent on the formulation, particularly the type of epoxy resin and the stoichiometry. The following tables summarize key quantitative data from various studies.
Table 1: Physical and Chemical Properties of BTDA
| Property | Value | Reference |
| Chemical Name | 3,3',4,4'-Benzophenone tetracarboxylic dianhydride | [9] |
| Abbreviation | BTDA | [2][9] |
| Molecular Formula | C₁₇H₆O₇ | [9] |
| Molar Mass | 322.23 g/mol | [9] |
| Anhydride Equivalent Weight (AEW) | 161 g/eq | [1][4][10] |
| Melting Point | 218–222 °C | [9] |
Table 2: Recommended Starting Anhydride/Epoxide (A/E) Ratios
For optimal performance, the stoichiometric ratio of anhydride to epoxide groups (A/E ratio) is typically less than 1.0.[7][8][9] This helps to control the extent of cross-linking and avoid vitrification before a full cure is achieved.[8][11]
| Epoxy Resin EEW (g/eq) | Suggested A/E Ratio Range | Reference |
| < 200 (Liquid Resins) | 0.5 - 0.7 | [8][10] |
| 500 - 800 | 0.6 - 0.8 | [8][10] |
| > 800 | 0.7 - 1.0 | [8][10] |
Table 3: Performance of BTDA-Cured Epoxy Systems
| Property | Formulation Details | Result | Reference |
| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.7 | 164 °C | [8] |
| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.8 | 170 °C | [8] |
| Glass Transition Temperature (Tg) | Standard Liquid BPA Epoxy Resin (EEW 181), A/E Ratio 0.5 | ~239 °C (from tanδ peak) | [6][11] |
| Heat Distortion Temperature (HDT) | Epon 828, cured 24h at 200°C, neat BTDA | Peak HDT at A/E ratio ~0.6 | [2] |
| Flexural Strength Retention | Epon 828 glass laminate, heat-aged at 260°C for 500h | Highest retention with 100% BTDA curative | [2] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of BTDA-cured epoxy resins. These should be adapted based on the specific epoxy resin, desired properties, and available equipment.
This protocol is suitable for preparing specimens from solid epoxy resins.
Materials and Equipment:
-
Solid Epoxy Resin (e.g., Bisphenol A based, EEW 700-900)
-
BTDA powder
-
Flow aid and other additives (as required)
-
High-intensity mixer or blender
-
Melt extruder
-
Grinder/mill
-
Sieve
-
Compression molder or electrostatic spray gun and curing oven
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat, dust mask[9]
Procedure:
-
Formulation Calculation:
-
Determine the Epoxy Equivalent Weight (EEW) of the resin from the manufacturer's data sheet.[1][4]
-
Use an Anhydride Equivalent Weight (AEW) of 161 g/eq for BTDA.[1][4]
-
Select a target A/E ratio based on the resin's EEW (refer to Table 2).
-
Calculate the required parts per hundred resin (phr) of BTDA using the formula: BTDA (phr) = (A/E Ratio * AEW / EEW) * 100 [10]
-
-
Dry Blending:
-
Accurately weigh the solid epoxy resin, BTDA, and any other additives.
-
Combine the components in a high-intensity mixer and blend until a homogeneous powder is obtained.[4]
-
-
Melt Compounding:
-
Transfer the dry blend to a melt extruder.
-
Process the material at a temperature sufficient to melt the resin and ensure thorough mixing without initiating significant curing.
-
-
Grinding and Sieving:
-
Cool the extruded material.
-
Grind the cooled extrudate into a fine powder using a mill.[4]
-
Sieve the powder to achieve the desired particle size distribution for the application (e.g., electrostatic spray or fluidized bed).
-
-
Curing:
-
Apply the powder to a substrate using electrostatic spray or prepare a test plaque using a compression molder.
-
Cure the sample in an oven. A typical starting cure schedule is 20 minutes at 200°C .[8] For full property development, longer cure times or a post-cure step at a higher temperature may be necessary.[7][8] For example, curing for 2 hours at 200°C is also a common schedule.[2]
-
DSC is used to determine the glass transition temperature (Tg) and the extent of cure by measuring residual cure exotherms.[12][13]
Materials and Equipment:
-
DSC instrument
-
Uncured powder or cured specimen
-
Aluminum DSC pans and lids
-
Crimper
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (uncured powder or a small piece of the cured material) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
To Determine Heat of Cure (Uncured Sample):
-
To Determine Glass Transition Temperature (Tg) and Residual Cure (Cured Sample):
-
Place the cured sample pan in the DSC cell.
-
Perform a heat-cool-heat cycle. For example:
-
Heat 1: Ramp from ambient to a temperature above the expected Tg but below degradation (e.g., 250°C) at 10-20°C/min. This scan will show the initial Tg and any residual cure exotherm.[14]
-
Cool: Cool the sample back to ambient at a controlled rate.
-
Heat 2: Ramp again at the same heating rate. This scan is used to determine the final Tg after the first heating scan has completed any residual cure.
-
-
Analyze the thermograms to determine the Tg (midpoint of the step change in heat flow) and integrate any exothermic peak after the Tg in the first heat scan to find the residual heat of cure (ΔH_residual).[13]
-
-
Calculating Percent Cure:
-
The percent cure can be calculated using the formula: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100 [13]
-
DMA is highly sensitive to the glass transition and provides information on the viscoelastic properties of the cured material, such as storage modulus (stiffness) and tan delta (damping).
Materials and Equipment:
-
DMA instrument
-
Rectangular cured specimen of known dimensions
-
Appropriate clamping fixture (e.g., single/dual cantilever or three-point bend)
Procedure:
-
Sample Preparation:
-
Prepare a rectangular bar of the cured epoxy with precise dimensions (e.g., 35 mm x 10 mm x 2 mm). Ensure the surfaces are smooth and parallel.
-
-
DMA Setup:
-
Mount the specimen in the appropriate fixture.
-
Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
-
Thermal Scan:
-
Ramp the temperature from ambient to a point well into the rubbery plateau region (e.g., 280°C) at a controlled rate (e.g., 3-5°C/min).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve. The onset of the drop in the storage modulus also indicates the beginning of the glass transition.
-
Crosslink Density: The storage modulus in the rubbery plateau region (well above Tg) is related to the crosslink density of the polymer. A higher storage modulus in this region generally indicates a higher degree of cure.
-
Applications
The robust properties of BTDA-cured epoxies make them suitable for a range of high-performance applications:[1]
-
Powder Coatings: Used for insulating electrical components like motor armatures and busbars, and for corrosion-resistant pipe coatings.[1][2][7]
-
Adhesives: High-temperature adhesives for bonding electronic components and in aerospace applications.[2][3]
-
Molding Compounds: Encapsulants for electronic components such as LEDs, sensors, and resistors, providing thermal stability and dielectric insulation.[1][2]
-
Composites and Laminates: Used as a matrix resin for high-performance composites in the aerospace and automotive industries.[2]
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. dianhydrides.com [dianhydrides.com]
- 3. youtube.com [youtube.com]
- 4. dianhydrides.com [dianhydrides.com]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. azom.com [azom.com]
- 8. paint.org [paint.org]
- 9. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]
- 10. pcimag.com [pcimag.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. tainstruments.com [tainstruments.com]
- 14. pepolska.pl [pepolska.pl]
Application Notes and Protocols for the Preparation of BTDA-Based Polyimide Films for Flexible Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and fabrication of high-performance polyimide films based on 3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA) for applications in flexible electronics. Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, making them ideal substrates for flexible circuits, displays, and sensors.[1][2][3] This document outlines the two-step synthesis of poly(amic acid) followed by thermal imidization to produce BTDA-based polyimide films, specifically focusing on the commonly used BTDA-ODA (oxydianiline) chemistry.
Overview of BTDA-Based Polyimides
Polyimides derived from BTDA are characterized by their robust aromatic backbone, which imparts high thermal and dimensional stability.[2] The incorporation of flexible ether linkages, for example by using 4,4'-oxydianiline (B41483) (ODA) as the diamine monomer, enhances the flexibility of the resulting film without significantly compromising its desirable properties.[4] These films serve as a reliable platform for the fabrication of electronic devices that can bend, fold, or conform to various shapes.[1][5]
Experimental Protocols
Materials and Equipment
-
Monomers:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydianiline (ODA)
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Doctor blade or spin coater
-
Glass substrates
-
Vacuum oven or convection oven
-
Tensile tester
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Dielectric analyzer
-
Synthesis of Poly(amic acid) (PAA) Solution
The synthesis of BTDA-ODA polyimide is typically achieved through a two-step process.[6] The first step involves the polycondensation of the dianhydride (BTDA) and the diamine (ODA) in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor solution.[7]
Protocol:
-
In a clean and dry three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in DMAc.
-
Once the ODA is completely dissolved, slowly add an equimolar amount of BTDA powder to the solution under a continuous nitrogen purge to prevent moisture contamination.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) chains grow.
-
The resulting viscous and clear PAA solution is then ready for film casting.
Fabrication of Polyimide Film via Solution Casting and Thermal Imidization
The second step involves casting the PAA solution into a thin film, followed by a thermal curing process to convert the poly(amic acid) into the final polyimide structure through a process called imidization, which involves the removal of water.[7][8]
Protocol:
-
Pour the synthesized PAA solution onto a clean, flat glass substrate.
-
Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used for smaller, more uniform films.
-
Place the cast film in a convection oven and subject it to a staged heating process to gradually remove the solvent and induce imidization:
-
80°C for 2 hours to slowly evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to ensure complete imidization.[9]
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature to minimize residual stress.
-
Immerse the glass substrate in warm deionized water to facilitate the peeling of the freestanding polyimide film.
Data Presentation
The following tables summarize the typical quantitative properties of BTDA-ODA polyimide films prepared using the described protocols. These values can serve as a benchmark for researchers.
Table 1: Mechanical Properties of BTDA-ODA Polyimide Film
| Property | Value |
| Tensile Strength | 114.19 MPa |
| Young's Modulus | 3.23 GPa |
| Elongation at Break | 3.58% |
Table 2: Thermal Properties of BTDA-ODA Polyimide Film
| Property | Value |
| Glass Transition Temperature (Tg) | 276 °C |
| 5% Weight Loss Temperature (TGA) | ~500-550 °C |
Table 3: Electrical Properties of BTDA-ODA Polyimide Film
| Property | Value |
| Dielectric Constant (1 MHz) | ~3.1-3.5 |
| Dielectric Breakdown Strength | 478.90 kV/mm |
Visualizations
Synthesis and Film Fabrication Workflow
The following diagram illustrates the overall workflow for the preparation of BTDA-based polyimide films.
Caption: Workflow for BTDA-based polyimide film preparation.
Two-Step Polyimide Synthesis Pathway
This diagram outlines the chemical transformation from monomers to the final polyimide.
Caption: Two-step synthesis of BTDA-ODA polyimide.
References
- 1. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 2. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. Production process of polyimide film for electronic products - Label Knowledge - Shenzhen Ruilisibo Technology Co.,Ltd [milabels.com]
- 7. How is Polyimide Film Made? - High-Performance Polyimide Film Manufacturers,Polyimide Film Wholesale [filmide.com]
- 8. US5261977A - Method of fabrication free-standing thin films of polyimide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fabricating High-Selectivity Gas Separation Membranes Using BTDA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BTDA) is a crucial monomer in the synthesis of aromatic polyimides, a class of polymers widely utilized in the fabrication of gas separation membranes. These membranes are valued for their excellent thermal and chemical stability, good mechanical properties, and, most importantly, their high selectivity for various gas pairs. This document provides detailed application notes and experimental protocols for the synthesis of BTDA-based polyimides and the fabrication of high-selectivity gas separation membranes for applications such as carbon dioxide capture and hydrogen purification.
Aromatic polyimides derived from BTDA, such as the commercial co-polyimide P84 (BTDA-TDI/MDI), are particularly effective for separating CO2 from methane (B114726) (CH4) and nitrogen (N2). The rigid backbone imparted by the BTDA monomer, combined with specific diamine monomers, creates a polymer matrix with finely tuned free volume elements that allow for preferential permeation of certain gases over others. This inherent selectivity can be further enhanced by fabricating mixed-matrix membranes (MMMs), where inorganic fillers are dispersed within the BTDA-based polymer matrix.
Data Presentation
The following tables summarize the quantitative gas separation performance of various BTDA-based polyimide membranes.
Table 1: Gas Separation Performance of Pristine BTDA-Based Polyimide Membranes
| Polymer Composition | Gas Pair | Permeability (Barrer)¹ | Selectivity | Reference |
| P84 (BTDA-TDI/MDI) | CO₂/CH₄ | 0.72 | 44 | [1] |
| P84 (BTDA-TDI/MDI) | CO₂/N₂ | - | 40 | [2] |
| DAPI/BTDA | O₂/N₂ | 2.8 | 7.3 | [3][4] |
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: Gas Separation Performance of BTDA-Based Mixed-Matrix Membranes (MMMs)
| Polymer Matrix | Filler (wt%) | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| P84 (BTDA-TDI/MDI) | [Ni₃(HCOO)₆] (15%) | CO₂/CH₄ | 1.26 | 67 | [1] |
| Matrimid® 5218 | Zeolite 4A (20%) | CO₂/CH₄ | - | 68.5 | [1] |
| Matrimid® 5218 | Silica (20%) | CO₂/CH₄ | - | 57.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a BTDA-Based Polyimide via a Two-Step Polycondensation Reaction
This protocol describes the synthesis of a polyimide from BTDA and an aromatic diamine, such as 2,4,6-trimethyl-m-phenylenediamine (TMPDA).
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
2,4,6-Trimethyl-m-phenylenediamine (TMPDA)
-
Pyromellitic dianhydride (PMDA) - for co-polyimide synthesis
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve the diamine (e.g., TMPDA) in anhydrous NMP. Stir the solution mechanically until the diamine is completely dissolved.
-
Poly(amic acid) Synthesis: Gradually add an equimolar amount of the dianhydride (e.g., BTDA, or a mixture of BTDA and PMDA for a co-polyimide) to the diamine solution in small portions. The reaction is exothermic and should be maintained at room temperature. Continue stirring under nitrogen for 24 hours to form the poly(amic acid) (PAA) solution. The viscosity of the solution will increase significantly.
-
Chemical Imidization (Optional): For chemical imidization, a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the PAA solution and stirred at room temperature for 12-24 hours.
-
Thermal Imidization:
-
Attach a Dean-Stark trap and condenser to the flask.
-
Add toluene to the PAA solution (approximately 10-20% by volume of NMP).
-
Heat the reaction mixture to 180-200 °C and maintain for 3-5 hours to facilitate the removal of water via azeotropic distillation.
-
After the theoretical amount of water is collected, cool the solution to room temperature.
-
-
Polymer Precipitation and Purification:
-
Slowly pour the viscous polyimide solution into a large excess of a non-solvent, such as methanol (B129727) or ethanol, under vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove residual solvent and unreacted monomers.
-
Dry the purified polyimide in a vacuum oven at 80-100 °C overnight.
-
Protocol 2: Fabrication of a Dense Flat Sheet Membrane via Solution Casting
Materials:
-
Synthesized BTDA-based polyimide powder
-
N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Glass plate
-
Casting knife
Equipment:
-
Magnetic stirrer and hotplate
-
Syringe filter (0.45 µm)
-
Leveling table
-
Vacuum oven
Procedure:
-
Dope (B7801613) Solution Preparation: Dissolve the dried polyimide powder in a suitable solvent (e.g., NMP or DMF) to achieve the desired concentration (typically 15-25 wt%). Stir the solution at room temperature or with gentle heating (e.g., 50 °C) until the polymer is completely dissolved.
-
Degassing: Degas the polymer solution by letting it stand for several hours or by gentle sonication to remove any dissolved air bubbles.
-
Casting:
-
Place a clean, dry glass plate on a leveling table.
-
Filter the polymer solution through a 0.45 µm syringe filter to remove any particulate impurities.
-
Pour the filtered solution onto the glass plate.
-
Use a casting knife with a set gap (e.g., 200-300 µm) to spread the solution evenly across the plate.
-
-
Solvent Evaporation and Drying:
-
Place the cast film in a dust-free, controlled-temperature environment (e.g., an oven at 60-80 °C) for initial solvent evaporation for 12-24 hours.
-
Once the film is solidified, carefully peel it from the glass plate.
-
Dry the membrane in a vacuum oven with a stepwise temperature increase (e.g., 100 °C for 2h, 150 °C for 2h, 200 °C for 2h) to remove residual solvent and induce thermal annealing.
-
-
Membrane Storage: Store the dried membrane in a desiccator until further use.
Protocol 3: Fabrication of an Asymmetric Hollow Fiber Membrane via Dry-Jet Wet Spinning
This protocol is for the fabrication of high-performance asymmetric membranes, such as those made from P84 co-polyimide.
Materials:
-
P84 (BTDA-TDI/MDI) co-polyimide
-
Solvent: N-methyl-2-pyrrolidone (NMP)
-
Co-solvent/non-solvent additive: γ-butyrolactone (GBL), Tetrahydrofuran (THF)
-
Bore fluid: Water or a mixture of solvent and non-solvent
-
Coagulation bath: Water
Equipment:
-
Polymer solution vessel with stirrer
-
Gear pump
-
Spinneret (tube-in-orifice type)
-
Coagulation bath
-
Take-up winder
Procedure:
-
Dope Solution Preparation: Prepare a homogeneous dope solution by dissolving P84 in a mixture of NMP and a co-solvent like GBL or THF. The polymer concentration is typically in the range of 20-30 wt%.
-
Spinning:
-
Extrude the dope solution through the outer orifice of the spinneret using a gear pump.
-
Simultaneously, pump the bore fluid through the inner tube of the spinneret.
-
The extruded fiber passes through an air gap (dry jet) before entering the coagulation bath (wet quench). The air gap distance is a critical parameter to control membrane morphology.
-
-
Phase Inversion: In the coagulation bath (typically water), the solvent and non-solvent exchange, leading to the precipitation of the polymer and the formation of the asymmetric hollow fiber structure with a dense skin layer.
-
Post-Treatment:
-
The spun fibers are washed thoroughly with water to remove residual solvent.
-
The fibers can be solvent-exchanged with methanol and then hexane (B92381) to minimize pore collapse during drying.
-
Dry the hollow fibers at room temperature or in a low-temperature oven.
-
For some applications, thermal annealing below the glass transition temperature of the polymer can be performed to improve selectivity.
-
Protocol 4: Gas Permeation Testing
This protocol describes the constant-volume/variable-pressure method for measuring the gas permeability of a dense membrane.
Equipment:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with regulators (e.g., CO₂, CH₄, N₂, O₂)
-
Constant temperature chamber
Procedure:
-
Membrane Mounting: Mount the dense membrane film in the gas permeation cell, ensuring a good seal between the feed and permeate sides.
-
Leak Testing: Evacuate both the feed and permeate sides of the cell and check for any pressure increase over time to ensure there are no leaks.
-
Permeate Volume Calibration: Determine the volume of the permeate side of the system.
-
Gas Permeation Measurement:
-
Evacuate the entire system.
-
Introduce the test gas to the feed side of the membrane at a constant pressure (e.g., 2-10 bar).
-
Monitor the pressure increase on the permeate side over time using a pressure transducer.
-
-
Data Analysis:
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase on the permeate side using the following equation: P = (Vp * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt)_ss Where:
-
Vp is the permeate volume
-
l is the membrane thickness
-
A is the membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p_feed is the feed pressure
-
p_permeate is the permeate pressure (often negligible compared to feed pressure)
-
(dp/dt)_ss is the steady-state rate of pressure increase in the permeate volume.
-
-
-
Selectivity Calculation: The ideal selectivity (α) for a gas pair A/B is calculated as the ratio of their individual permeabilities: α_A/B = P_A / P_B
Mandatory Visualization
Caption: Workflow for BTDA-based polyimide synthesis.
Caption: Experimental workflows for membrane fabrication.
Caption: BTDA-based mixed-matrix membrane concept.
References
Application Notes and Protocols for BTDA-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of high-performance polymers based on 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). The protocol is designed to be a comprehensive guide for researchers in materials science, polymer chemistry, and drug development, enabling the reproducible synthesis of polyimides with tailored properties.
Introduction
Polyimides derived from BTDA are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] These properties make them ideal for a wide range of applications, including as matrix resins in composite materials for the aerospace and electronics industries, as well as in the fabrication of films, adhesives, and insulation materials.[3] The synthesis of BTDA-based polyimides is typically achieved through a two-step process. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through a cyclodehydration reaction, also known as imidization.[4] This two-step approach allows for processing of the polymer in its soluble PAA form before conversion to the intractable polyimide.[5]
Experimental Workflow
The synthesis of BTDA-based polyimides follows a well-defined workflow, starting from the careful preparation of monomers to the final characterization of the polymer. The following diagram illustrates the key stages of the process.
Caption: Workflow for BTDA-based polyimide synthesis.
Data Presentation
The following table summarizes typical experimental parameters and resulting polymer properties for the synthesis of a BTDA-based polyimide, specifically with 4-aminophenyl sulfone (4-APS) as the diamine.
| Parameter | Value | Reference |
| Monomers | ||
| Dianhydride | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | [6] |
| Diamine | 4-Aminophenyl sulfone (4-APS) | [6] |
| Reaction Conditions for PAA Synthesis | ||
| Solvent | N-methyl-2-pyrrolidinone (NMP) | [6] |
| BTDA Concentration | 0.483 g (1.5 mmol) in 3.0 g NMP | [6] |
| 4-APS Concentration | 0.372 g (1.5 mmol) in 3.0 g NMP | [6] |
| Reaction Temperature | Room Temperature | [6] |
| Reaction Time | 24 hours | [6] |
| Atmosphere | Inert (Nitrogen) | [7] |
| Thermal Imidization Conditions | ||
| Step 1 | 80°C for 5 hours | [6] |
| Step 2 | 125°C for 2 hours | [6] |
| Step 3 | 150°C for 2 hours | [6] |
| Step 4 | 180°C for 1 hour | [6] |
| Step 5 | 200°C for 1 hour | [6] |
| Step 6 | 250°C for 1 hour | [6] |
| Step 7 | 300°C for 0.5 hour | [6] |
| Polymer Properties | ||
| Inherent Viscosity (PAA) | Varies with monomer ratio | [1] |
| Glass Transition Temperature (Tg) | ~275°C (for BTDA-ODA) | [8] |
| 5% Weight Loss Temperature (TGA) | ~560°C (for BTDA-ODA) | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a BTDA-based polyimide.
Materials and Equipment
-
Monomers: 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and an aromatic diamine (e.g., 4-aminophenyl sulfone (4-APS), 4,4'-oxydianiline (B41483) (ODA)). Monomers should be of high purity and dried in a vacuum oven before use.
-
Solvent: Anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc).
-
Reaction Vessel: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Casting Surface: Clean glass plates.
-
Oven: A programmable oven capable of reaching at least 300°C.
-
Characterization Equipment: Fourier-transform infrared (FTIR) spectrometer, thermogravimetric analyzer (TGA), and gel permeation chromatograph (GPC).
Step 1: Preparation of the Poly(amic acid) (PAA) Solution
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer and nitrogen inlet. Ensure the glassware is dry. Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
Diamine Dissolution: In the reaction flask, dissolve a specific molar amount of the chosen diamine in the anhydrous solvent. For example, dissolve 0.372 g (1.5 mmol) of 4-APS in 3.0 g of NMP.[6] Stir the solution until the diamine is completely dissolved.
-
BTDA Addition: Gradually add an equimolar amount of BTDA to the stirred diamine solution.[6] For instance, add 0.483 g (1.5 mmol) of BTDA. The addition should be done in portions to control the exothermic reaction and maintain the temperature below 40°C.[9]
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[6] The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Casting the PAA Film: Pour the viscous PAA solution onto a clean glass plate and spread it evenly to a desired thickness.
-
Solvent Evaporation: Place the cast film in an oven at 80°C for 5 hours to slowly evaporate the solvent.[6]
-
Stepwise Curing: To convert the PAA into a uniform polyimide film, subject it to a multi-step heating program. A typical heating schedule is as follows:
-
Cooling and Film Removal: After the final heating step, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off the glass plate. The film should be a transparent, yellowish color.[6]
Step 3: Polymer Characterization
-
FTIR Spectroscopy: Confirm the successful conversion of the PAA to polyimide by analyzing the film using FTIR. The disappearance of the amic acid peaks and the appearance of characteristic imide peaks around 1778 cm⁻¹ and 1723 cm⁻¹ indicate complete imidization.[10]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide film by TGA. The analysis should be performed under a nitrogen atmosphere, and the temperature at which 5% weight loss occurs is a key indicator of thermal stability.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution of the PAA precursor to assess the success of the polymerization reaction.
Signaling Pathway and Logical Relationships
The synthesis of BTDA-based polyimides involves a series of well-defined chemical transformations. The following diagram illustrates the reaction pathway from monomers to the final polyimide.
Caption: Reaction pathway for BTDA-based polyimide synthesis.
References
- 1. asianpubs.org [asianpubs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Page loading... [guidechem.com]
- 4. azom.com [azom.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0007694B1 - Process for preparing 3,4,3'4'-benzophenone-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Characterization of Polyimides Derived from 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of polyimides synthesized from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). These high-performance polymers are noted for their excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for a wide range of applications, including in the aerospace, electronics, and medical fields.
Structural Characterization: Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a fundamental technique for confirming the successful synthesis of BTDA-based polyimides. The process involves a two-step reaction: the formation of a poly(amic acid) (PAA) intermediate, followed by thermal or chemical imidization to form the final polyimide. FTIR allows for the monitoring of this conversion by observing the disappearance of PAA-specific absorption bands and the appearance of characteristic imide-related peaks.
Specifically, the PAA precursor exhibits a broad absorption band around 3350–3450 cm⁻¹ corresponding to the N-H stretching of the amide group, and a peak at 1660–1670 cm⁻¹ due to the C=O stretching of the amide linkage.[1] Upon successful imidization, these peaks diminish significantly. The formation of the imide ring is confirmed by the appearance of new absorption bands: an asymmetrical carbonyl stretching vibration at approximately 1770–1780 cm⁻¹, a symmetrical carbonyl stretching vibration at 1710–1720 cm⁻¹, and a peak around 720–730 cm⁻¹ related to imide ring deformation.[1] An additional characteristic peak for BTDA-based polyimides is the ketone carbonyl stretching at about 1672 cm⁻¹.
Experimental Protocol:
-
Sample Preparation:
-
Polyimide films can be analyzed directly. Ensure the film is thin enough to allow for sufficient infrared transmission (typically a few micrometers).
-
If analyzing a powder, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr pellets, mix a small amount of the finely ground polyimide powder with dry KBr and press into a transparent pellet. For ATR, place the powder directly on the ATR crystal.
-
-
Instrumentation and Parameters:
-
Use a Fourier-Transform Infrared Spectrometer.
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Background: Perform a background scan with no sample in the beam path (for transmission) or with a clean ATR crystal (for ATR).
-
-
Data Analysis:
-
Collect the spectrum of the polyimide sample.
-
Identify the characteristic absorption peaks for the imide ring (around 1780, 1720, and 720 cm⁻¹).
-
Confirm the significant reduction or absence of the poly(amic acid) peaks (around 3400 and 1660 cm⁻¹).
-
Identify the ketone peak from the BTDA moiety (around 1670 cm⁻¹).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Application Note:
Thermal analysis is critical for determining the service temperature and processing conditions of BTDA-based polyimides.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polyimide. BTDA-based polyimides generally exhibit high thermal stability, with decomposition temperatures often exceeding 500°C in an inert atmosphere. The analysis can also quantify the residual solvent or moisture content.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is primarily used to determine the glass transition temperature (Tg) of the amorphous polyimide. The Tg is a critical parameter as it defines the upper service temperature of the material in many applications. For BTDA-based polyimides, the Tg can vary widely depending on the diamine used in the synthesis.
Experimental Protocols:
Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Use a small, representative sample of the polyimide (5-10 mg).
-
Ensure the sample is dry unless the purpose is to measure volatile content.
-
-
Instrumentation and Parameters:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or alumina (B75360) crucible.
-
Temperature Range: Typically 30°C to 800°C.
-
Heating Rate: A standard heating rate is 10°C/min.
-
Atmosphere: Nitrogen or air, with a typical flow rate of 20-50 mL/min. Nitrogen is used to assess thermal stability without oxidative degradation.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition, often reported as the temperature at which 5% or 10% weight loss occurs (Td5 or Td10).
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Use a small sample of the polyimide (5-10 mg).
-
The sample can be in the form of a film or powder. Encapsulate the sample in an aluminum DSC pan.
-
-
Instrumentation and Parameters:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans and lids.
-
Temperature Program: A common procedure is to heat the sample to a temperature above its expected Tg, cool it down, and then reheat it. The Tg is typically determined from the second heating scan to erase any previous thermal history.
-
First Heat: 30°C to a temperature approximately 50°C above the expected Tg.
-
Cool: Cool down to 30°C.
-
Second Heat: 30°C to the upper-temperature limit at a heating rate of 10°C/min.
-
-
Atmosphere: Nitrogen, with a typical flow rate of 20-50 mL/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature from the second heating scan.
-
The glass transition is observed as a step-like change in the baseline.
-
The Tg is typically reported as the midpoint of this transition.[2]
-
Morphological Characterization: X-ray Diffraction (XRD)
Application Note:
X-ray diffraction is used to investigate the molecular order within the polyimide. BTDA-based polyimides are generally amorphous, meaning they lack long-range ordered crystalline structures.[1] This is often attributed to the non-linear and flexible nature of the BTDA monomer unit, which hinders efficient chain packing. The amorphous nature is typically desired for applications requiring good solubility and processability. An XRD pattern of an amorphous polyimide will show a broad, diffuse halo rather than sharp, well-defined peaks characteristic of crystalline materials.
Experimental Protocol:
-
Sample Preparation:
-
Polyimide films of sufficient thickness (e.g., 50-100 µm) can be mounted directly onto the sample holder.
-
Powdered samples can be packed into a sample holder.
-
-
Instrumentation and Parameters:
-
Instrument: X-ray Diffractometer.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).
-
Scan Range (2θ): 5° to 50° is usually sufficient to capture the amorphous halo.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain good signal intensity.
-
-
Data Analysis:
-
Plot the X-ray intensity versus the diffraction angle (2θ).
-
An amorphous BTDA-polyimide will exhibit a broad hump, centered at a 2θ value that corresponds to the average intermolecular spacing.
-
The absence of sharp peaks confirms the amorphous nature of the material.
-
Mechanical Properties: Tensile Testing
Application Note:
The mechanical properties of BTDA-based polyimide films, such as tensile strength, Young's modulus, and elongation at break, are crucial for structural applications. These properties are highly dependent on the chemical structure of the diamine used and the processing conditions of the film. Tensile testing provides a quantitative measure of the film's ability to withstand mechanical stress.
Experimental Protocol (Following ASTM D882 guidelines):
-
Sample Preparation:
-
Instrumentation and Parameters:
-
Instrument: Universal Testing Machine (UTM) equipped with film grips.
-
Grip Separation (Gauge Length): A common gauge length for this type of testing is 50 mm.[5]
-
Crosshead Speed (Strain Rate): The test speed should be selected based on the expected elongation at break. A typical rate is 50 mm/min.[4]
-
Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.
-
-
Data Analysis:
-
Record the force versus elongation data until the film breaks.
-
Calculate the tensile strength (maximum stress the film can withstand).
-
Determine the Young's modulus from the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break as a percentage of the original gauge length.
-
Test at least five specimens and report the average values and standard deviations.
-
Quantitative Data Summary
The properties of BTDA-based polyimides are significantly influenced by the diamine monomer. The following tables summarize typical quantitative data for various BTDA-polyimides.
Table 1: Thermal Properties of BTDA-Based Polyimides
| Diamine Monomer | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (Td5), °C |
| 4,4'-Oxydianiline (ODA) | 276[6] | ~500-550 |
| 4-Aminophenyl sulfone (4-APS) | Not specified | >500 |
| 3,3'-Dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane (DMEPMA) | ~260-290 | ~430-470 (in air) |
Table 2: Mechanical Properties of BTDA-Based Polyimide Films
| Diamine Monomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | 114.19[6] | 3.23[6] | 3.58[6] |
| 3,3'-Dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane (DMEPMA) | 93.1 - 131[7] | Not specified | 7.6 - 12[7] |
Table 3: Solubility of BTDA-Based Polyimides
| Diamine Monomer | NMP | DMAc | DMF | Chloroform |
| Diamines with flexible groups (e.g., isopropylidene, hexafluoroisopropylidene) | Soluble[1] | Soluble[1] | Soluble[1] | Often Soluble |
| Sterically hindered diamines | Soluble[8] | Soluble[8] | Soluble[8] | Soluble[8] |
| Rigid, linear diamines | Often Insoluble | Often Insoluble | Often Insoluble | Insoluble |
NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide
Visualization of Experimental Workflows
Caption: Workflow for FTIR analysis of BTDA-polyimides.
Caption: Workflow for TGA and DSC thermal analysis.
Caption: Workflow for mechanical testing of polyimide films.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. tainstruments.com [tainstruments.com]
- 3. zwickroell.com [zwickroell.com]
- 4. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 5. matestlabs.com [matestlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols: Formulation of BTDA-Cured Epoxy Resins for High-Temperature Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is a high-performance thermal curative for epoxy resins, renowned for its ability to impart exceptional thermal stability, high glass transition temperatures (Tg), and excellent chemical resistance to cured formulations.[1][2][3] These properties make BTDA-cured epoxies ideal for demanding high-temperature applications in aerospace, electronics, adhesives, and industrial coatings.[1][3] This document provides detailed application notes and experimental protocols for the formulation and characterization of BTDA-cured epoxy resins.
BTDA's tetrafunctional structure allows for a high degree of crosslinking within the epoxy matrix, leading to a significant enhancement of thermomechanical properties.[2][4] Formulations can be tailored for various applications, including liquid systems for adhesives and composites, as well as solid systems for powder coatings.[1][3]
Key Formulation Parameters and Component Properties
Successful formulation of BTDA-cured epoxy resins requires careful consideration of the stoichiometry, the type of epoxy resin, and the use of accelerators.
Table 1: Properties of BTDA and Common Epoxy Resins
| Component | Chemical Name | Molecular Weight ( g/mol ) | Equivalent Weight (g/eq) | Form | Key Characteristics |
| Curing Agent | |||||
| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 322.24 | 161 | Fine Powder | High melting point, imparts high Tg and thermal stability.[4][5] |
| Epoxy Resins | |||||
| DGEBA (Liquid) | Diglycidyl ether of bisphenol A | ~340-400 | 182-192 | Liquid | Standard liquid epoxy resin for adhesives and composites.[6] |
| DGEBA (Solid) | Diglycidyl ether of bisphenol A | Varies | 500-900+ | Solid | Used in powder coatings and molding compounds.[4][7] |
Formulation Stoichiometry: The Anhydride (B1165640)/Epoxide (A/E) Ratio
The ratio of anhydride groups to epoxide groups (A/E ratio) is a critical parameter that dictates the final properties of the cured resin.[4][6] While the theoretical stoichiometric ratio for a complete reaction is 1.0, optimal performance with BTDA is typically achieved at A/E ratios significantly below 1.0.[4][8] This is due to the potential for epoxy etherification (homopolymerization) as a side reaction, which consumes epoxide groups.[4][6][8] Using a lower A/E ratio helps to manage the crosslink density and prevent the formulation from becoming too brittle.[4][6]
The amount of BTDA required in parts per hundred parts of resin (phr) can be calculated using the following formula:
BTDA (phr) = [100 x 161 x (A/E)] / [EEW of resin] [5][6]
Where:
-
161 is the anhydride equivalent weight (AEW) of BTDA.[5]
-
A/E is the desired anhydride-to-epoxide equivalent ratio.
-
EEW is the epoxide equivalent weight of the epoxy resin.
Table 2: Suggested A/E Ratios for BTDA-Cured Epoxy Formulations
| Epoxy Resin EEW (g/eq) | Example Resin Types | Suggested A/E Ratio |
| < 200 | Liquid Epoxy Resins (e.g., DGEBA, DGEBF), Cycloaliphatics | 0.5 - 0.6 |
| 500 - 700 | Solid Epoxy Resins (Type 1-2) | 0.6 - 0.7 |
| 700 - 900 | Solid Epoxy Resins (Type 3-4) | 0.7 - 0.8 |
| > 900 | Solid Epoxy Resins (Type 5 and higher) | 0.8 - 1.0 |
Data compiled from references.[5][7]
Influence of Formulation on Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of the high-temperature performance of the epoxy system. Higher Tg values correlate with greater thermal stability. The A/E ratio and the EEW of the epoxy resin significantly influence the final Tg.
Table 3: Effect of A/E Ratio and Epoxy EEW on Glass Transition Temperature (Tg)
| Epoxy Resin EEW (g/eq) | A/E Ratio | Curing Schedule | Resulting Tg (°C) |
| ~700 (Solid) | 0.6 | 20 min @ 200°C | ~155 |
| ~700 (Solid) | 0.7 | 20 min @ 200°C | ~164 |
| ~700 (Solid) | 0.8 | 20 min @ 200°C | ~170 |
| ~900 (Solid) | 0.7 | 20 min @ 200°C | Lower than 700 EEW resin |
| 189 (Liquid) with MTHPA/BTDA blend (44% BTDA) | Combined A/E* | Not specified | >180 |
| 189 (Liquid) | 0.5 | 24 h @ 200°C | ~239 |
*Combined A/E ratio calculated with BTDA at 0.5 and MTHPA at 0.9.[6] Data compiled from references.[4][6][7]
As shown in the table, increasing the A/E ratio generally leads to a higher Tg.[7][9] Furthermore, epoxy resins with a lower EEW tend to produce cured systems with higher Tg values due to a higher crosslink density.[9]
Experimental Protocols
Protocol 1: Formulation and Curing of a Liquid BTDA-Epoxy System
This protocol describes the preparation of a liquid epoxy formulation suitable for adhesives, casting, or composite applications.
Materials:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 182-192)
-
BTDA powder
-
Accelerator (e.g., 2-methylimidazole (B133640) or other tertiary amines), optional
-
High-shear mixer
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Calculate Formulation: Based on the desired A/E ratio (typically 0.5-0.6 for liquid resins), calculate the required weight of BTDA and epoxy resin using the formula provided earlier. If using an accelerator, a typical starting concentration is 0.5-2.0 phr.
-
Pre-mixing:
-
Mixing:
-
Gradually add the BTDA powder or BTDA/monoanhydride paste to the liquid epoxy resin while stirring with a high-shear mixer.
-
Continue mixing until the BTDA is fully dissolved and the mixture appears clear and homogenous.[3] This may take several minutes.
-
If using an accelerator, add it to the mixture and stir until fully dispersed.
-
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to maintain low viscosity (e.g., 80-90°C) and apply vacuum to remove any entrapped air bubbles.
-
Casting and Curing:
-
Pour the degassed mixture into preheated molds.
-
A typical curing schedule is 2 hours at 200°C.[3] For optimal properties and to achieve the highest Tg, a post-cure at a higher temperature (e.g., 24 hours at 200°C) may be necessary.[6][7]
-
The cure time can be significantly reduced to minutes by the addition of accelerators.[3]
-
Protocol 2: Formulation and Preparation of a BTDA-Cured Epoxy Powder Coating
This protocol outlines the preparation of a powder coating formulation.
Materials:
-
Solid Epoxy Resin (e.g., DGEBA, EEW 700-900)
-
BTDA powder (Polymer Fine or Microfine grade)[5]
-
Flow control agent (e.g., 1.0-1.5 phr)
-
Pigments and other additives as required
-
Twin-screw extruder
-
Grinder/mill
Procedure:
-
Calculate Formulation: Determine the required amounts of solid epoxy resin and BTDA for the target A/E ratio (typically 0.6-0.8 for powder coatings).[4][8]
-
Dry Blending: In a high-intensity mixer, thoroughly dry blend the solid epoxy resin powder, BTDA powder, flow control agent, and any other pigments or additives until a homogenous mixture is obtained.[10]
-
Melt Compounding:
-
Cooling and Grinding:
-
Cool the extrudate rapidly.
-
Grind the cooled extrudate into a fine powder using a suitable mill.
-
Sieve the powder to achieve the desired particle size distribution for application (e.g., via electrostatic spray or fluidized bed).
-
-
Application and Curing:
Protocol 3: Characterization of Cured BTDA-Epoxy Resins
1. Differential Scanning Calorimetry (DSC) for Curing Analysis:
-
Purpose: To determine the curing profile, including the onset of cure, peak exotherm, and the glass transition temperature (Tg) of the cured material.
-
Procedure:
-
Place a small amount of the uncured resin mixture (5-10 mg) into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected final cure temperature (e.g., 300°C) to observe the curing exotherm.
-
Cool the sample back to room temperature.
-
Reheat the sample at the same rate to determine the Tg of the fully cured material. The Tg is observed as a step change in the heat flow curve.[7]
-
2. Dynamic Mechanical Analysis (DMA) for Tg Determination:
-
Purpose: To accurately measure the glass transition temperature and other mechanical properties as a function of temperature. DMA is often more sensitive than DSC for detecting the Tg of highly crosslinked systems.[6]
-
Procedure:
-
Prepare rectangular specimens of the cured epoxy resin with defined dimensions.
-
Mount the specimen in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3-5°C/min).
-
The Tg can be determined from the peak of the loss modulus (E'') or the peak of the tan delta curve. The peak of the tan delta is a commonly reported value.[6]
-
Visualizations
Caption: Simplified reaction pathway for BTDA-cured epoxy resins.
Caption: Experimental workflow for BTDA-cured epoxy resins.
Caption: Key relationships in BTDA-epoxy formulations.
References
Application of Benzophenonetetracarboxylic Dianhydride (BTDA) in Advanced Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenonetetracarboxylic dianhydride (BTDA) is a key building block in the synthesis of high-performance polymers, particularly polyimides and epoxy resins, which are extensively used as matrices in advanced composite materials. The rigid aromatic structure of BTDA imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
These application notes provide a comprehensive overview of the use of BTDA in advanced composites, including detailed experimental protocols for the synthesis of BTDA-based polymers and the fabrication of composite materials. Quantitative data on the mechanical and thermal properties of these composites are summarized for easy comparison, and key chemical pathways and experimental workflows are visualized to facilitate understanding.
Data Presentation: Properties of BTDA-Based Composites
The incorporation of BTDA into polymer matrices significantly enhances the performance of advanced composites. The following tables summarize the quantitative data on the mechanical and thermal properties of various BTDA-based composite systems.
| Composite System | Reinforcement/Filler | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| BTDA-ODA Polyimide | None (neat resin) | 1.35 | 75.26 | 7.04 | [1] |
| BTDA-ODA Polyimide | 7 wt% Organoclay | 4.18 | 113.66 | 8.42 | [1] |
| BTDA-based Polyimide | Carbon Fiber | - | 84.17 | 4.36 | [2] |
| BTDA-ODA Polyimide | None (neat resin) | 3.23 | 114.19 | 3.58 | |
| Hybrid Composite | Carbon Fiber / Polyimide Fiber | 70.1 | - | - | [3] |
Table 1: Mechanical Properties of BTDA-Based Polyimide Composites. This table illustrates the significant improvement in mechanical properties of BTDA-ODA polyimide when reinforced with organoclay[1]. It also presents data for a carbon fiber-reinforced BTDA-based polyimide and a hybrid composite, showcasing the versatility of BTDA in different composite formulations[2][3].
| Composite System | Property | Value | Reference |
| BTDA-ODA Polyimide | Glass Transition Temperature (Tg) | 276 °C | |
| BTDA-based Polyimide | 5% Weight Loss Temperature (TGA) | 562 °C | [2] |
| Carbon Fiber Reinforced BTDA Composite | Thermal Stability | Up to 562 °C | [2] |
| BTDA-based RTM Resin | Glass Transition Temperature (Tg) | 330-400 °C | [4] |
Table 2: Thermal Properties of BTDA-Based Polyimide Composites. This table highlights the excellent thermal stability of BTDA-based polyimides, a key characteristic for their use in high-temperature applications[2][4].
Experimental Protocols
Detailed methodologies for the synthesis of BTDA-based polyimides and the fabrication of advanced composites are provided below.
Protocol 1: Synthesis of BTDA-ODA Poly(amic acid) and Polyimide Film
This protocol describes the widely used two-step method for synthesizing a BTDA-based polyimide, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Argon or Nitrogen gas
-
Glass reaction flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Glass plates for casting
-
Programmable oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry reaction flask under a slow stream of inert gas (argon or nitrogen), dissolve a specific molar amount of ODA in anhydrous DMAc with stirring until fully dissolved. b. Gradually add an equimolar amount of BTDA powder to the ODA solution in several portions. c. Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Film Casting and Imidization: a. Cast the viscous poly(amic acid) solution onto clean glass plates using a doctor blade to ensure a uniform thickness. b. Place the cast films in a programmable oven and subject them to a staged curing cycle to facilitate solvent removal and thermal imidization. A typical curing cycle is as follows:
- 80°C for 2 hours
- 150°C for 1 hour
- 200°C for 1 hour
- 250°C for 1 hour
- 300°C for 1 hour c. After the curing cycle is complete, allow the oven to cool down slowly to room temperature. d. Carefully peel the resulting polyimide films from the glass plates.
Protocol 2: Fabrication of BTDA-based Composites using Resin Transfer Molding (RTM)
This protocol outlines the general steps for fabricating a fiber-reinforced composite using a BTDA-based polyimide resin via the Resin Transfer Molding (RTM) process. Note that specific parameters may need to be optimized based on the exact resin formulation and fiber type.
Materials and Equipment:
-
BTDA-based polyimide resin (low viscosity formulation suitable for RTM)
-
Reinforcement fabric (e.g., carbon fiber, glass fiber)
-
Resin Transfer Molding (RTM) press with heated platens and a vacuum port
-
Resin injection system
-
Mold release agent
-
Vacuum pump
Procedure:
-
Mold Preparation: a. Thoroughly clean the mold surfaces. b. Apply a suitable high-temperature mold release agent to all mold surfaces to prevent the composite from adhering.
-
Preform Placement: a. Cut the reinforcement fabric to the desired dimensions. b. Lay up the fabric layers in the desired orientation within the mold cavity.
-
Mold Closure and Heating: a. Close the mold and place it in the RTM press. b. Heat the mold to the recommended injection temperature for the specific BTDA resin, typically in the range of 260-280°C[4].
-
Resin Preparation and Injection: a. Melt the BTDA-based polyimide resin in the injection system at the specified temperature until it reaches a low, stable viscosity (e.g., 10-30 poise)[4]. b. Degas the molten resin under vacuum to remove any entrapped air or volatiles. c. Inject the molten resin into the heated mold cavity under pressure. Maintain a consistent injection pressure to ensure complete impregnation of the fiber preform.
-
Curing: a. Once the mold is filled, clamp it and initiate the curing cycle. A typical cure cycle for a phenylethynyl-terminated BTDA-based resin involves heating to 371°C for 1-2 hours[5]. b. During the initial phase of curing, a vacuum may be applied to the mold to remove any residual volatiles.
-
Demolding and Post-Curing: a. After the curing cycle is complete, cool the mold down to a safe handling temperature. b. Carefully open the mold and demold the cured composite part. c. For optimal mechanical properties, a post-curing step may be required. A typical post-cure involves heating the composite part in an oven at an elevated temperature (e.g., 343°C) for several hours[6].
Mandatory Visualizations
Chemical Reaction Pathway
The synthesis of polyimide from BTDA and a diamine (e.g., ODA) proceeds through a two-step mechanism involving the formation of a poly(amic acid) intermediate, which then undergoes cyclodehydration to form the final polyimide.
Caption: Synthesis of Polyimide from BTDA and an Aromatic Diamine.
Experimental Workflow
The following diagram illustrates the general workflow for the fabrication of a fiber-reinforced advanced composite using a BTDA-based polyimide resin.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. jos.unsoed.ac.id [jos.unsoed.ac.id]
- 3. Enhanced Impact Properties of Hybrid Composites Reinforced by Carbon Fiber and Polyimide Fiber [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. ritsumei.ac.jp [ritsumei.ac.jp]
Application Notes and Protocols for BTDA in the Synthesis of Photosensitive Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of photosensitive polyimides (PSPIs) utilizing 3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA). BTDA is a key monomer used in the production of high-performance polymers, imparting excellent thermal stability, mechanical properties, and photosensitivity, making it suitable for advanced applications in microelectronics and optoelectronics.[1][2][3]
Introduction to BTDA-based Photosensitive Polyimides
Photosensitive polyimides are a class of polymers that combine the outstanding properties of polyimides with the functionality of a photoresist. This dual nature allows for direct photopatterning, significantly simplifying fabrication processes in the microelectronics industry by reducing the number of processing steps.[4][5] BTDA is a preferred dianhydride for these applications due to the high thermal stability and dimensional stability it imparts to the resulting polyimide films.[3][6] The benzophenone (B1666685) moiety within the BTDA structure can itself be photosensitive, contributing to the polymer's ability to undergo photocrosslinking reactions upon exposure to UV light, forming a negative-tone photoresist.[7]
BTDA-based PSPIs are particularly valuable for applications such as:
-
Insulating layers and passivation coatings in semiconductor fabrication. [2][7]
-
Substrates for flexible copper-clad laminates in 5G-enabled devices. [1][2]
-
Materials for advanced optical applications and foldable displays. [1][7]
-
High-temperature adhesives and composites in the aerospace industry. [1]
Data Presentation: Properties of BTDA-based Photosensitive Polyimides
The following tables summarize key quantitative data for various BTDA-based photosensitive polyimide systems described in the literature. This data allows for easy comparison of their thermal, mechanical, and optical properties.
Table 1: Thermal and Mechanical Properties of BTDA-based Polyimides
| Polymer System | Tg (°C) | T5% (°C, in N2) | CTE (10-6/K) | Reference |
| PI-1 (BTDA-TMMDA) | > 340 | > 500 | 56.5 (50-250 °C) | [6][7] |
| FPI-2 (BTDA-TMMDA/MABTFMB) | - | - | 54.0 (50-250 °C) | [7][8] |
| FPI-7 (BTDA-TMMDA/MABTFMB) | - | - | 40.7 (50-250 °C) | [7][8] |
| PSPI-5 | - | - | 42.0 (50-300 °C) | [9] |
Table 2: Optical Properties of BTDA-based Polyimides
| Polymer System | Optical Transmittance (%) @ 436 nm | Reference |
| PI-1 (BTDA-TMMDA) | 60.9 | [7][8] |
| FPI-2 (BTDA-TMMDA/MABTFMB) | 78.3 | [7][8] |
| FPI-7 (BTDA-TMMDA/MABTFMB) | 81.3 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a BTDA-based photosensitive polyimide, subsequent film preparation, and the photolithography process.
Protocol 1: Synthesis of BTDA-TMMDA Photosensitive Polyimide
This protocol describes a two-step chemical imidization procedure for the synthesis of a standard negative-tone, intrinsically photosensitive polyimide from BTDA and 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane (TMMDA).[7]
Materials:
-
3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), UP grade, dried in vacuum at 180 °C overnight.[8]
-
3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane (TMMDA).
-
N-methyl-2-pyrrolidone (NMP), anhydrous.
-
Acetic anhydride (B1165640) (Ac₂O).
-
Nitrogen gas (purity ≥ 99.5%).
Procedure:
-
Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TMMDA in NMP under a nitrogen atmosphere. b. Stir the solution at 10-15 °C for 30 minutes to ensure complete dissolution and to prevent oxidation of the diamine.[7] c. Gradually add an equimolar amount of BTDA powder to the diamine solution. Add additional NMP to achieve a final solid content of 25 wt%.[7] d. Remove the cooling bath and allow the reaction mixture to warm to room temperature (25 °C). e. Continue stirring at room temperature for 20 hours to form a highly viscous poly(amic acid) solution.[7]
-
Chemical Imidization: a. To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst).[7] b. Stir the reaction mixture at room temperature for an additional 24 hours to complete the imidization process.[7] c. The resulting solution is the preimidized photosensitive polyimide varnish. All polymerization and imidization steps should be performed in a yellow-light environment to prevent premature photocrosslinking.[7]
Protocol 2: Polyimide Film Preparation
This protocol outlines the procedure for casting thin films from the synthesized polyimide solution.[7]
Materials:
-
Photosensitive polyimide solution in NMP or N,N-dimethylacetamide (DMAc).[7]
-
Clean glass substrates or silicon wafers.
-
Scraper or spin coater.
-
Nitrogen-purged oven or hotplate.
Procedure:
-
Prepare a 15 wt% solution of the polyimide resin in DMAc at room temperature.[7]
-
Cast the solution onto a clean glass substrate using a scraper. The thickness of the wet film can be controlled by adjusting the gap of the scraper.[7]
-
Alternatively, use a spin coater to deposit the film onto a silicon wafer.
-
Cure the wet film in a nitrogen-purged oven using a staged heating process (e.g., 80 °C for 30 minutes, followed by higher temperatures).[7][10] This removes the solvent and any residual reactants.
-
After curing, pale-yellow, free-standing polyimide films can be obtained.[7]
Protocol 3: Photolithography of BTDA-based Polyimide Films
This protocol details the steps for creating micro-patterns on the photosensitive polyimide film.
Materials:
-
Polyimide-coated substrate.
-
UV light source (e.g., high-pressure mercury lamp with i-line at 365 nm).[7]
-
Photomask.
-
Developer solution (e.g., N,N-dimethylformamide, DMF).[7]
-
Rinsing solution (e.g., butyl acetate).[7]
-
Oven for hard baking.
Procedure:
-
Exposure: a. Place the photomask over the polyimide-coated substrate. b. Expose the film to a UV light source. A typical total exposure dose is around 800 mJ/cm².[7] The benzophenone units in the BTDA absorb the UV radiation, leading to crosslinking in the exposed regions.
-
Development: a. Immerse the exposed substrate in a developer solution, such as DMF, for approximately 60 seconds.[7] The unexposed, uncrosslinked regions of the film will dissolve. b. After development, immerse the wafer in a rinsing solution like butyl acetate (B1210297) for 60 seconds to remove any residual developer.[7]
-
Hard Bake: a. Perform a final curing step, known as a hard bake, to enhance the thermal and mechanical stability of the patterned polyimide. A typical hard bake process involves heating at 150 °C for 60 minutes, followed by 250 °C for 60 minutes.[7]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and patterning of BTDA-based photosensitive polyimides.
Caption: Workflow for BTDA-based Photosensitive Polyimide Synthesis and Patterning.
Caption: Simplified signaling pathway for negative-tone photocrosslinking in BTDA-based polyimides.
References
- 1. m.youtube.com [m.youtube.com]
- 2. dianhydrides.com [dianhydrides.com]
- 3. dianhydrides.com [dianhydrides.com]
- 4. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. mdpi.com [mdpi.com]
- 7. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. briefs.techconnect.org [briefs.techconnect.org]
Application Notes and Protocols: Curing Kinetics of Epoxy Resins with Benzophenonetetracarboxylic Dianhydride (BTDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is a high-performance curing agent for epoxy resins, renowned for imparting exceptional thermal stability, mechanical strength, and chemical resistance to the cured polymer network.[1][2] Its tetrafunctional structure facilitates a high degree of crosslinking, leading to materials with significantly elevated glass transition temperatures (Tg), often exceeding 200°C.[3] These properties make BTDA-cured epoxy systems ideal for demanding applications in the electronics, aerospace, and automotive industries, including adhesives, powder coatings, and molding compounds.[1][4][5][6]
This document provides a detailed overview of the curing kinetics of epoxy resins with BTDA, including reaction mechanisms, key processing parameters, and comprehensive experimental protocols for characterization.
Curing Reaction Mechanism
The curing of epoxy resins with anhydrides is a complex process involving several reactions. A simplified and widely accepted model for the BTDA-epoxy reaction is a two-step esterification process.[2][7]
-
Ring Opening and Monoester Formation: The reaction is typically initiated by a nucleophile, often a hydroxyl group present on the epoxy resin backbone or from trace amounts of water or added alcohol. The anhydride (B1165640) ring opens to form a monoester with a free carboxylic acid group. This initial step can be accelerated by catalysts such as tertiary amines.[1]
-
Esterification and Crosslinking: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage and a new hydroxyl group. This hydroxyl group can then react with another anhydride ring, propagating the crosslinking reaction and building the three-dimensional polymer network.[1]
A potential side reaction is the etherification of epoxy groups (homopolymerization), which can occur at higher temperatures and can be influenced by the stoichiometry of the formulation.[2][7]
Caption: Simplified two-step reaction mechanism for the curing of epoxy resin with BTDA.
Quantitative Data Summary
The following tables summarize key quantitative data for BTDA-cured epoxy systems, compiled from various sources.
Table 1: Physical and Chemical Properties of BTDA
| Property | Value | Reference |
| Chemical Name | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | [2][7] |
| Molecular Weight | 322 g/mol | [2][7] |
| Anhydride Equivalent Weight (AEW) | 161 g/eq | [2][7] |
| Physical Form | Off-white fine powder | [2][7] |
| Melting Point | 220-230 °C | [2] |
| Specific Gravity | 1.6 | [2][7] |
Table 2: Typical Curing Schedules and Resulting Glass Transition Temperatures (Tg)
| Application | Curing Schedule | Typical Max. Tg (°C) | Reference |
| Adhesives | 2 hours at 200°C (can be reduced with accelerators) | ~240 | [1][2] |
| Powder Coatings | 20 minutes at 200°C (post-curing can increase Tg) | up to 170 | [7] |
| Molding Resins | Minutes at 250°C | >200 | [1] |
Table 3: Recommended Stoichiometry (Anhydride to Epoxy Ratio - A/E)
| Epoxy Resin Type (by EEW) | Suggested Starting A/E Ratio | Rationale | Reference |
| Liquid Epoxy Resins (< 200) | 0.5 - 0.6 | To account for etherification side reactions and optimize performance. | [6] |
| Solid Epoxy Resins (500 - 900) | 0.6 - 0.8 | Prevents excessive crosslinking and vitrification, leading to improved mechanical properties. | [7] |
Experimental Protocols
Detailed methodologies for characterizing the curing kinetics of epoxy-BTDA systems are provided below.
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
DSC is a primary technique used to study the curing process by measuring the heat flow associated with the exothermic crosslinking reaction.[8][9] It can be used to determine the degree of cure, heat of reaction, glass transition temperature, and kinetic parameters such as activation energy and reaction order.[8][9][10]
Protocol for Non-Isothermal DSC Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured epoxy-BTDA mixture into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any mass loss during the experiment.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).[8]
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the onset of the curing reaction (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 300°C).[11] Using multiple heating rates allows for model-free kinetic analysis (e.g., Kissinger or Ozawa-Flynn-Wall methods).[12][13]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to obtain the baseline and determine the glass transition temperature (Tg) of the fully cured sample.[8]
-
-
Data Analysis:
-
Integrate the area under the exothermic peak from the first heating scan to determine the total heat of reaction (ΔH_total).
-
The degree of cure (α) at any given temperature can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
-
Kinetic parameters (activation energy E_a, pre-exponential factor Z, and reaction order n) can be determined using appropriate kinetic models and software.[8][14]
-
Protocol for Isothermal DSC Analysis:
-
Sample Preparation and Instrument Setup: Follow steps 1 and 2 from the non-isothermal protocol.
-
Thermal Program:
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170, 180°C).[10]
-
Hold the sample at this temperature for a sufficient time to complete the reaction, monitoring the heat flow until it returns to the baseline.[10][15]
-
Cool the sample and perform a subsequent heating scan to determine the residual heat of reaction and the Tg.
-
-
Data Analysis:
-
The rate of cure (dα/dt) is proportional to the heat flow (dH/dt).
-
The degree of cure (α) at any time (t) is the ratio of the heat evolved up to that time to the total heat of reaction.
-
Plot the degree of cure versus time to obtain the isothermal curing profile.
-
Caption: Experimental workflow for DSC analysis of epoxy-BTDA curing kinetics.
Fourier-Transform Infrared (FTIR) Spectroscopy for Cure Monitoring
FTIR spectroscopy is a powerful technique for monitoring the chemical changes during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[16][17] For epoxy-anhydride systems, this typically involves monitoring the decrease in the absorbance of the epoxy and anhydride peaks and the increase in the ester peak.[16]
Protocol for In-Situ FTIR Cure Monitoring:
-
Sample Preparation:
-
Mix the epoxy and BTDA components thoroughly.
-
Apply a thin film of the mixture onto an appropriate IR-transparent substrate (e.g., KBr pellet) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[18]
-
-
Instrument Setup:
-
Data Collection:
-
Collect FTIR spectra at regular time intervals throughout the curing process.[18]
-
A typical spectral range is 4000-650 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the epoxy group (e.g., ~917 cm⁻¹), anhydride carbonyl groups (e.g., ~1780 and 1850 cm⁻¹), and the forming ester carbonyl group (e.g., ~1740 cm⁻¹).
-
To account for variations in sample thickness, normalize the absorbance of the reactive peaks to an internal reference peak that does not change during the reaction (e.g., a C=C stretching vibration of the aromatic rings at ~1510 cm⁻¹).[16]
-
The degree of conversion of the epoxy or anhydride groups can be calculated using the following formula: α(t) = 1 - [(A_t / A_ref_t) / (A_0 / A_ref_0)] where A_t is the absorbance of the reactive group at time t, A_0 is the initial absorbance, and A_ref is the absorbance of the reference peak.
-
Plot the degree of conversion versus time to obtain the kinetic profile.
-
Rheological Analysis of Curing
Rheological measurements provide information on the changes in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the resin system as it transitions from a liquid to a solid gel and finally to a glassy state.[20][21][22] This technique is particularly useful for determining the pot life and gel time of the thermosetting system.[20][23]
Protocol for Rheological Cure Analysis:
-
Sample Preparation:
-
Thoroughly mix the epoxy and BTDA components.
-
Load a small amount of the mixture onto the pre-heated parallel plates of a rheometer.
-
-
Instrument Setup:
-
Set the desired isothermal curing temperature.
-
Use a small oscillatory strain within the linear viscoelastic region to avoid disturbing the curing process.
-
-
Data Collection:
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time at a constant frequency.
-
-
Data Analysis:
-
Gel Time: The gel point is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').[24] At this point, the material transitions from a predominantly viscous liquid to a predominantly elastic solid.
-
Vitrification: After gelation, the viscosity and moduli continue to increase. Vitrification, the transition to a glassy state, is marked by a significant slowing of the reaction rate and a plateauing of the moduli.[24][25][26]
-
Plot the rheological parameters against time to characterize the different stages of curing.
-
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. azom.com [azom.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dianhydrides.com [dianhydrides.com]
- 5. dianhydrides.com [dianhydrides.com]
- 6. youtube.com [youtube.com]
- 7. azom.com [azom.com]
- 8. thermalsupport.com [thermalsupport.com]
- 9. m.youtube.com [m.youtube.com]
- 10. imapsjmep.org [imapsjmep.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
- 20. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ionike.com [ionike.com]
- 22. journal.uctm.edu [journal.uctm.edu]
- 23. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 24. aquila.usm.edu [aquila.usm.edu]
- 25. azom.com [azom.com]
- 26. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of BTDA-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). The content is structured into FAQs and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are BTDA-based polyimides often difficult to dissolve?
Aromatic polyimides, including those based on BTDA, are known for their exceptional thermal and mechanical properties, which stem from their rigid molecular structure. The planarity of the aromatic and imide rings allows for strong intermolecular interactions and efficient chain packing. This high degree of order results in low solubility in common organic solvents and high glass transition temperatures (Tg), making them difficult to process.[1][2] The absence of flexible linkages in the BTDA monomer itself contributes to this rigidity.[1]
Q2: What are the primary strategies to improve the solubility of BTDA-based polyimides?
Improving solubility involves modifying the polymer structure to disrupt chain packing and reduce intermolecular forces. The main strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups like ether (-O-), sulfone (-SO2-), or ketone (-CO-) into the polymer backbone, typically via the diamine monomer, increases rotational freedom.[2][3][4]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, hindering efficient packing and increasing free volume.[5][6][7][8] Examples include alkyl groups (methyl, ethyl, isopropyl), aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).[9][10]
-
Creating Non-Coplanar or Bent Structures: Using monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain, which prevents close packing.[3][4][11]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain, which can significantly enhance solubility.[4][12][13][14]
Q3: How does the choice of the diamine monomer impact the solubility of a BTDA-based polyimide?
The diamine monomer plays a crucial role in determining the final properties of the polyimide. To enhance solubility, select diamines that possess:
-
Flexible bridging groups (e.g., ether linkages in 4,4'-oxydianiline, ODA).
-
Bulky side groups ortho to the amine functionality, which create steric hindrance and prevent close chain packing.[5][15]
-
Asymmetric or kinked structures that disrupt the symmetry and linearity of the polymer backbone.[4]
-
Fluorinated groups (e.g., -CF3), which increase the fractional free volume.[6][10]
Q4: Can solubility be improved without significantly compromising thermal stability?
Yes, it is possible to balance solubility and thermal stability. While introducing flexible aliphatic units can improve solubility, it often lowers the glass transition temperature (Tg).[9] A more effective approach is to incorporate rigid, bulky pendant groups such as aromatic side chains or thermally robust units like fluorene.[5][10] These groups disrupt packing to enhance solubility while maintaining the high thermal stability associated with the rigid aromatic backbone. Copolymerization with other rigid aromatic monomers can also be an effective strategy.[12][16]
Troubleshooting Guides
Issue 1: The synthesized polyimide precipitated from the reaction solvent during or after polymerization.
-
Possible Cause: The polymer has low solubility in the chosen reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces. This is common for fully imidized polymers.
-
Solution 1: Modify the Monomer Composition. If possible, introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction mixture to create a more soluble copolyimide.[13] Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.
-
Solution 2: Adjust the Synthesis Method. The traditional two-step synthesis involves creating a soluble poly(amic acid) precursor first.[2] This precursor solution can be cast into a film or coating before being thermally or chemically converted to the final, less soluble polyimide. Chemical imidization at lower temperatures is often preferred over high-temperature thermal imidization, as it can yield more soluble products.[3]
-
Solution 3: Use a Different Solvent. While NMP and DMAc are common, some polyimides may show better solubility in other high-boiling point solvents like m-cresol (B1676322), especially during a one-pot synthesis.[9]
Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, preventing film casting or characterization.
-
Possible Cause: The polyimide possesses a highly regular and rigid structure, leading to strong intermolecular forces that solvents cannot overcome.
-
Solution 1: Re-evaluate Monomer Selection. The most effective long-term solution is to redesign the polymer. Incorporate structural features known to enhance solubility, such as bulky pendant groups (e.g., tert-butyl, trifluoromethylphenyl), flexible ether linkages, or non-coplanar monomers.[1][10][15]
-
Solution 2: Attempt Dissolution in Aggressive Solvents. For testing purposes, try dissolving a small amount of the polymer in solvents like concentrated sulfuric acid. However, this is not a practical solution for processing.
-
Solution 3: Employ a One-Pot, High-Temperature Synthesis. For some systems, conducting the polymerization and imidization in a single step in a high-boiling solvent like m-cresol with a catalyst (e.g., isoquinoline) can yield a solution of the final polyimide, bypassing the need to re-dissolve the isolated powder.[2][12]
Data Presentation
Table 1: Solubility of Various BTDA-Based Polyimides in Organic Solvents
| Diamine Monomer Structure | Modifying Feature | NMP | DMAc | THF | Chloroform | m-cresol | Reference(s) |
| m-Phenylenediamine | Kinked Structure | ++ | ++ | - | - | ++ | [17] |
| 4,4'-Methylenebis(2-tert-butylaniline) | Bulky Alkyl Groups | ++ | ++ | ++ | ++ | ++ | [15] |
| Diamino Mesitylene | Steric Hindrance | ++ | ++ | ++ | ++ | ++ | [5] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | Bulky -CF3 Groups | ++ | ++ | + | + | ++ | [6][18] |
| 4,4'-Oxydianiline (ODA) | Flexible Ether Linkage | + | + | - | - | ++ | [1][19] |
| Conventional Aromatic Diamines (e.g., p-Phenylenediamine) | High Rigidity | - | - | - | - | - | [1][2] |
Legend: ++ (Soluble at room temperature), + (Soluble on heating or partially soluble), - (Insoluble)
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble BTDA-Based Polyimide via Chemical Imidization
This protocol describes a general method for synthesizing a polyimide using a diamine designed to enhance solubility.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the selected aromatic diamine (1.0 eq).
-
Dissolve the diamine in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP, or N,N-dimethylacetamide, DMAc) to achieve a solids concentration of 15-20 wt%.
-
Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of BTDA powder (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. The formation of a viscous, clear solution indicates the successful synthesis of the poly(amic acid) precursor.[2]
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (B1165640) (4.0 eq).
-
Add a catalyst, such as pyridine (B92270) or triethylamine (B128534) (2.0 eq), to the mixture.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, while stirring vigorously. This will precipitate the polyimide.
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[3]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[9]
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture to the solvent's boiling point.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.
-
Visualizations
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 10. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transport properties of polyimides derived from benzophenonetetracarboxylic dianhydride and other diamines - ProQuest [proquest.com]
- 18. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revroum.lew.ro [revroum.lew.ro]
Troubleshooting low molecular weight in BTDA polyimide synthesis
Technical Support Center: BTDA Polyimide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of polyimides using 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), with a particular focus on achieving high molecular weight.
Troubleshooting Guide: Low Molecular Weight in BTDA Polyimide Synthesis
Issue 1: The final polyimide has a low molecular weight, as indicated by low intrinsic viscosity or GPC analysis.
This is a common issue in step-growth polymerization and can be attributed to several factors. The following questions will help you diagnose and resolve the problem.
Q1: How critical is the purity of BTDA and the diamine monomer?
A: Monomer purity is paramount for achieving high molecular weight polyimides. Impurities can act as chain terminators, disrupting the polymerization process.
-
Moisture: Water is a significant impurity that can hydrolyze the dianhydride (BTDA) to its corresponding tetracarboxylic acid. This disrupts the stoichiometry and reduces the reactivity of the monomer, leading to lower molecular weight.[1] It is crucial to use anhydrous solvents and thoroughly dry all monomers before use.
-
Monofunctional Impurities: Monofunctional amines or anhydrides present in the monomers will cap the growing polymer chains, preventing further chain extension and resulting in a lower molecular weight.[2]
-
Other Contaminants: Any reactive impurity that can compete with the primary polymerization reaction can negatively impact the final molecular weight.
Solution:
-
Purify monomers before use. Recrystallization is a common method for diamines.
-
Thoroughly dry monomers under vacuum at an appropriate temperature before use.
-
Use anhydrous grade solvents for the reaction.
Q2: How does stoichiometric imbalance affect the molecular weight?
A: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the monomers. To achieve a high molecular weight, a precise 1:1 molar ratio of dianhydride to diamine is essential.[2] Any deviation from this ratio will result in an excess of one monomer, leading to chain ends of that monomer and limiting the final molecular weight.
Solution:
-
Accurately weigh the monomers using a high-precision balance.
-
Ensure the purity of the monomers to avoid introducing stoichiometric imbalances due to inactive components.
-
In some cases, a slight excess of the more volatile or reactive monomer can be used to compensate for any loss during the reaction, but this should be carefully optimized.[2]
Q3: What is the optimal reaction temperature for the poly(amic acid) synthesis step?
A: The formation of the poly(amic acid) intermediate is an exothermic reaction. The reaction temperature is a critical factor that influences the molecular weight of the resulting polymer.[3]
-
Too Low Temperature: At very low temperatures, the reaction rate may be too slow to achieve high molecular weight within a reasonable timeframe.
-
Too High Temperature: Higher temperatures can promote side reactions and the reverse reaction (depolymerization), which can limit the molecular weight.[3]
The optimal temperature is often a balance between achieving a sufficient reaction rate while minimizing side reactions. For many BTDA-based polyimide syntheses, the poly(amic acid) formation is carried out at temperatures ranging from 0°C to room temperature (25°C).[4]
Q4: How long should the polymerization reaction be carried out?
A: Insufficient reaction time will lead to incomplete polymerization and, consequently, a low molecular weight. The reaction should be allowed to proceed for a sufficient duration to allow the polymer chains to grow to their maximum length. Typically, the poly(amic acid) synthesis is stirred for several hours (e.g., 6-24 hours) to ensure high conversion.
Q5: What is the role of the solvent and monomer concentration?
A: The choice of solvent and the concentration of the monomers are important parameters.
-
Solvent: Polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are commonly used as they can dissolve both the monomers and the resulting poly(amic acid).[3] The solvent should be anhydrous to prevent hydrolysis of the dianhydride.
-
Concentration: Higher monomer concentrations can lead to higher molecular weight poly(amic acids).[3] This is because a lower amount of solvent means a lower absolute amount of impurities (like water) that can interfere with the polymerization.[2] However, the concentration should be managed to maintain a manageable solution viscosity for effective stirring. A typical monomer concentration is in the range of 10-25 wt%.[4][5]
Frequently Asked Questions (FAQs)
Q1: My poly(amic acid) solution viscosity decreased over time. What does this indicate?
A: A decrease in the viscosity of the poly(amic acid) solution upon storage suggests a reduction in the polymer's molecular weight. This is often due to the hydrolytic instability of the amic acid linkage, especially in the presence of water. The amic acid can revert to the original diamine and dianhydride monomers.[1] To mitigate this, it is best to use the poly(amic acid) solution for the subsequent imidization step as soon as possible after its preparation.
Q2: What is the difference between thermal and chemical imidization, and how do they affect the final polymer?
A: Imidization is the process of converting the poly(amic acid) into the final polyimide by cyclodehydration.
-
Thermal Imidization: This involves heating the poly(amic acid) film or solution, typically in stages up to 300°C or higher.[6] The water generated during the reaction is removed at high temperatures. This method is common for producing polyimide films.
-
Chemical Imidization: This is performed at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and a tertiary amine (e.g., pyridine (B92270) or triethylamine).[6] This method is often used to produce polyimide powders that can be processed using techniques like compression molding. Chemical imidization can sometimes lead to the formation of isoimide (B1223178) structures, which may need to be thermally rearranged to the more stable imide form.[3]
The choice of imidization method can influence the final properties of the polyimide.
Q3: The synthesized polyimide is insoluble in common organic solvents. How can I improve its solubility?
A: The insolubility of many aromatic polyimides is due to their rigid backbone structure and strong intermolecular interactions. To improve solubility, you can consider the following strategies in your monomer design:
-
Incorporate flexible linkages (e.g., ether, sulfone) into the dianhydride or diamine backbone.
-
Introduce bulky, non-planar groups to disrupt chain packing.
-
Use asymmetric monomers to reduce the regularity of the polymer chain.
For BTDA-based polyimides, the choice of the diamine component will significantly influence the solubility of the final polymer.
Quantitative Data
Table 1: Effect of Dianhydride Structure on Polyimide Properties
| Dianhydride | Electron Affinity (eV)[4] | Resulting Polyimide Tg (°C) (with BisAPAF diamine)[4] | Resulting Polyimide Mn (Da) (with BisAPAF diamine)[4] |
| PMDA | 1.90 | 275 | 16,000 |
| BTDA | 1.55 | 265 | 25,000 |
| BPDA | 1.38 | 260 | 32,000 |
| ODPA | 1.30 | 250 | 28,000 |
Note: The data is for polyimides synthesized with the same diamine (BisAPAF) under consistent conditions to illustrate the effect of the dianhydride structure.
Experimental Protocols
Detailed Methodology for the Synthesis of BTDA-ODA Polyimide
This protocol describes the two-step synthesis of a polyimide from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 4,4'-oxydianiline (B41483) (ODA).
Materials:
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Dry the BTDA and ODA monomers in a vacuum oven at 120°C for at least 4 hours before use.
-
Set up a dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and an addition funnel.
-
Under a nitrogen atmosphere, add a precisely weighed amount of ODA to the flask.
-
Add anhydrous DMAc to the flask to dissolve the ODA completely. The target monomer concentration is typically 15-20 wt%.
-
In a separate dry flask, dissolve a stoichiometric equivalent (1:1 molar ratio) of BTDA in anhydrous DMAc.
-
Slowly add the BTDA solution to the stirred ODA solution at room temperature over 30-60 minutes using the addition funnel.
-
After the addition is complete, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization (for Film Formation)
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the glass plate in a programmable oven with a nitrogen atmosphere.
-
Cure the film using a staged heating program:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, immerse the glass plate in water to gently detach the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100°C for several hours.
Step 3: Chemical Imidization (for Powder Precipitation)
-
Cool the poly(amic acid) solution in an ice bath.
-
Slowly add a mixture of acetic anhydride (2-4 molar equivalents per repeating unit of the polymer) and pyridine (1-2 molar equivalents) to the stirred poly(amic acid) solution.
-
Continue stirring at room temperature for 12-24 hours. The polyimide will precipitate out of the solution.
-
Pour the reaction mixture into a large volume of a non-solvent like methanol to ensure complete precipitation.
-
Filter the precipitated polyimide powder, wash it thoroughly with methanol, and dry it in a vacuum oven at 150°C overnight.
Visualizations
Caption: Experimental workflow for the two-step synthesis of BTDA-ODA polyimide.
Caption: Troubleshooting flowchart for low molecular weight in BTDA polyimide synthesis.
References
Preventing gelation during the synthesis of polyimides from BTDA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the synthesis of polyimides from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).
Frequently Asked Questions (FAQs)
Q1: What is gelation in the context of polyimide synthesis?
A1: Gelation is the formation of a three-dimensional cross-linked network within the reaction mixture, leading to an insoluble, swollen mass. This transition from a soluble polymer solution (sol) to an insoluble gel is often irreversible and prevents the formation of a processable, high-molecular-weight linear polyimide.
Q2: Why is gelation a common issue when using BTDA?
A2: The ketone group in the BTDA monomer is susceptible to side reactions, particularly the formation of imine branches. These branches can lead to cross-linking between polymer chains, resulting in gelation.[1] This is a known issue for ketone-containing dianhydrides.
Q3: What are the main factors that contribute to gelation during BTDA-based polyimide synthesis?
A3: Several factors can promote gelation:
-
Side Reactions: Imine formation at the ketone linkage of BTDA can lead to branching and cross-linking.[1]
-
Stoichiometric Imbalance: An incorrect ratio of dianhydride to diamine can leave reactive end groups that may participate in side reactions.[2]
-
High Monomer Concentration: Higher concentrations of monomers can increase the probability of intermolecular reactions, leading to cross-linking.[3]
-
Presence of Water: Water can hydrolyze the dianhydride to a diacid, which can disrupt the stoichiometry and potentially lead to side reactions.[4][5] It can also promote the reverse reaction of poly(amic acid) formation, leading to a decrease in molecular weight.[4][5]
-
High Reaction Temperature: Elevated temperatures, especially during the initial stages of polymerization, can accelerate side reactions that lead to cross-linking.[3]
Q4: Can the order of monomer addition affect gelation?
A4: Yes, the order of addition is crucial. It is generally recommended to add the dianhydride (BTDA) to a solution of the diamine.[6] This ensures that the more reactive diamine is in excess locally, which can help to minimize side reactions involving the dianhydride. Adding the diamine to the dianhydride can lead to localized areas of high dianhydride concentration, which may promote unwanted side reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing gelation during the synthesis of polyimides from BTDA.
Problem: The reaction mixture has formed a gel and is no longer stirrable.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: Improving the Thermal Stability of BTDA-Based Polymers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to enhance the thermal stability of polymers synthesized with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, processing, and characterization of BTDA-based polymers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or Lower-Than-Expected Thermal Decomposition Temperature (Td) | 1. Incomplete Imidization: The precursor poly(amic acid) has not fully converted to the more stable polyimide structure. 2. Residual Solvent: High-boiling point solvents (e.g., NMP, DMAc) trapped in the polymer matrix can plasticize the polymer and lead to early weight loss. 3. Monomer Impurities: Purity of BTDA or the diamine co-monomer can significantly impact the final polymer's thermal properties. 4. Thermo-oxidative Degradation: If analysis is run in the presence of oxygen, degradation may occur at lower temperatures compared to an inert atmosphere.[1] | 1. Confirm Imidization: Use Fourier Transform Infrared Spectroscopy (FTIR) to verify the disappearance of amic acid peaks and the appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹). 2. Optimize Curing/Drying: Implement a staged, high-temperature vacuum drying process to ensure complete solvent removal. Monitor weight loss until a constant weight is achieved. 3. Purify Monomers: Recrystallize or sublime monomers before polymerization to ensure high purity. 4. Use Inert Atmosphere: Conduct Thermogravimetric Analysis (TGA) under a nitrogen or argon atmosphere to measure the inherent thermal stability.[2][3] |
| Inconsistent TGA Results Across Samples | 1. Heating Rate Variation: The onset decomposition temperature can be dependent on the heating rate used during TGA.[4] 2. Sample Mass and Form: Variations in sample mass or physical form (film vs. powder) can affect heat transfer and degradation kinetics. 3. Instrument Calibration: An uncalibrated TGA instrument will produce unreliable data. | 1. Standardize Heating Rate: Use a consistent heating rate for all comparative tests (e.g., 10 °C/min or 20 °C/min).[2][4] 2. Standardize Sample Preparation: Use a consistent sample mass (typically 10-15 mg) and ensure the sample is representative of the bulk material.[3] 3. Regular Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to the manufacturer's guidelines. |
| Reduced Mechanical Properties After Nanofiller Incorporation | 1. Poor Nanofiller Dispersion: Agglomeration of nanoparticles creates stress concentration points, weakening the material. 2. Weak Interfacial Adhesion: Poor bonding between the nanofiller and the BTDA polymer matrix prevents effective load transfer. | 1. Optimize Dispersion: Employ techniques like high-energy sonication or high-shear mixing of nanofillers in the solvent before adding monomers. 2. Surface Modification: Use nanofillers with surface functionalization that is compatible with the polyimide matrix. For example, using a diamine like 4,4′-oxydianiline (ODA) to modify organoclay can improve miscibility with a BTDA-ODA polymer.[5] |
| No Significant Improvement in Thermal Stability with Additives | 1. Insufficient Concentration: The loading level of the stabilizer or nanofiller may be too low to have a measurable effect. 2. Inappropriate Additive: The chosen additive may not be effective for the specific degradation mechanism of the BTDA polymer. | 1. Perform a Concentration Study: Incrementally increase the concentration of the additive to find the optimal loading level. 2. Investigate Degradation Mechanism: Understand the primary thermal degradation pathway of your specific BTDA polymer to select a more appropriate stabilizer or nanofiller. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the thermal stability of BTDA-based polymers?
There are three main strategies:
-
Polymer Backbone Modification: Incorporating rigid, thermally stable moieties into the polymer backbone can significantly increase its intrinsic stability. Using aromatic diamines with structures that restrict bond rotation and enhance intermolecular forces is a common approach.[6][7]
-
Crosslinking: Introducing thermally cross-linkable groups, such as acetylene (B1199291) units, into the polymer structure creates a more rigid 3D network upon heating.[8][9] This network restricts chain mobility and requires higher energy for decomposition, often leading to increased char yield.[8][10]
-
Nanocomposite Formation: Dispersing a small amount of nanofillers (e.g., SiO₂, graphene, carbon nanotubes) into the BTDA polymer matrix can enhance thermal stability.[4][11] These fillers can act as heat sinks, create a tortuous path for volatile degradation products, and form a protective char layer that insulates the underlying polymer.[11][12]
Q2: How do nanofillers like graphene or silica (B1680970) improve the thermal stability of BTDA polyimides?
Nanofillers improve thermal stability through a combination of physical and chemical effects. Well-dispersed nanoparticles restrict the thermal motion of polymer chains at the polymer-filler interface, increasing the overall glass transition temperature (Tg) and the energy required for decomposition.[12] Fillers like graphene can act as a "heat sink" and shield the imide rings from thermal degradation.[11] Furthermore, during decomposition, many nanofillers promote the formation of a stable, dense char layer that acts as an insulating barrier, slowing down further degradation of the bulk material.[4][11]
Q3: What is the difference between thermal stability and thermo-oxidative stability?
Thermal stability refers to a polymer's resistance to decomposition due to heat in an inert (oxygen-free) atmosphere. Thermo-oxidative stability is the polymer's resistance to decomposition in the presence of both heat and oxygen.[1] Degradation often occurs at lower temperatures in the presence of oxygen.[1] It is crucial to characterize materials under both nitrogen (for thermal stability) and air (for thermo-oxidative stability) to understand their performance limits in different environments.
Q4: Can the choice of co-monomers (diamines) affect the thermal stability of BTDA polymers?
Absolutely. The choice of the diamine co-monomer has a profound effect on the final properties. More rigid diamine structures generally lead to polymers with higher glass transition temperatures (Tg) and thermal stability due to restricted chain mobility and stronger intermolecular packing.[6] For instance, a BTDA-based polyimide synthesized with a more rigid diamine is likely to exhibit a higher decomposition temperature than one made with a more flexible, ether-linked diamine.
Quantitative Data on Stability Enhancement
The following table summarizes the effect of incorporating silica (SiO₂) nanoparticles on the thermal stability of a BTDA-based polyimide. The activation energy (Ea), a measure of the energy barrier for decomposition, increases with higher silica content, indicating enhanced stability.
Table 1: Effect of SiO₂ Content on the Activation Energy of Decomposition for BTDA/4-APS Polyimide
| TEOS Loading (wt%) | Mean Activation Energy (Ea) (kJ/mol) |
| 0 (Pure Polyimide) | 258.7 |
| 10 | 261.4 |
| 30 | 266.5 |
| 50 | 272.4 |
| TEOS (tetraethoxysilane) is the precursor for SiO₂ in the sol-gel process. Data sourced from a study on BTDA/4-APS polyimide/SiO₂ composites.[4] |
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA) for Polyimide Stability This protocol is based on ASTM E1131 for compositional analysis and thermal stability assessment.[13]
-
Sample Preparation: Prepare a small, representative sample of the cured BTDA polymer film or powder, ensuring it is completely dry. The typical sample mass should be between 10 and 15 mg.[3]
-
Instrument Setup:
-
Place the sample in a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Load the crucible into the TGA instrument.
-
Purge the furnace with an inert gas (typically Nitrogen, N₂) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.[2]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample from the starting temperature to an upper limit (e.g., 800 °C) at a constant heating rate of 10 °C/min or 20 °C/min.[2]
-
-
Data Collection:
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to determine key parameters:
-
Td5% / Td10%: The temperatures at which 5% or 10% weight loss occurs. These are common metrics for the onset of decomposition.
-
Tmax: The temperature of the maximum rate of decomposition, determined from the peak of the derivative TGA (dTG) curve.
-
Char Yield: The percentage of residual mass remaining at a high temperature (e.g., 800 °C).
-
-
Protocol 2: Preparation of a BTDA-Polyimide/Silica Nanocomposite Film This protocol outlines a general in-situ sol-gel process for creating hybrid films.[4]
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged flask, dissolve the chosen diamine (e.g., 4-aminophenyl sulfone, 4-APS) in a dry polar aprotic solvent (e.g., N-methyl-2-pyrrolidinone, NMP).
-
Slowly add an equimolar amount of BTDA powder to the solution in portions, maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 12-24 hours to form the viscous poly(amic acid) (PAA) solution.
-
-
Sol-Gel Reaction:
-
To the PAA solution, add a calculated amount of silica precursor, such as tetraethoxysilane (TEOS), followed by a small amount of deionized water (for hydrolysis).
-
Stir the mixture vigorously for several hours to allow for the hydrolysis and condensation of TEOS within the PAA matrix.
-
-
Film Casting and Curing:
-
Cast the resulting hybrid solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and perform a staged thermal curing (imidization) process. A typical profile might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization and removal of solvent and reaction byproducts.
-
-
Characterization:
-
Peel the resulting nanocomposite film from the substrate for analysis (e.g., TGA, FTIR, SEM).
-
Visualizations
Caption: Troubleshooting flowchart for low thermal stability.
Caption: Workflow for nanocomposite synthesis and analysis.
Caption: Factors contributing to enhanced thermal stability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. setaramsolutions.com [setaramsolutions.com]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. mdpi.com [mdpi.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Crosslinked Aromatic Polyimides for High-Performance Heat-Dissipation Materials: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. infinitalab.com [infinitalab.com]
Technical Support Center: Controlling Imidization in BTDA-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of imidization in 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)-based polyimides.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and processing of BTDA-based polyimides.
Question 1: Why is my final polyimide film brittle and cracking?
Answer: Brittleness and cracking are common issues that often point to incomplete imidization, excessive internal stress, or polymer degradation.
-
Cause 1: Incomplete Imidization. If the conversion of the poly(amic acid) (PAA) precursor to polyimide is not complete, the resulting film will lack the desired mechanical strength and thermal stability.[1]
-
Solution: Ensure the final curing temperature and duration are sufficient for full imidization. For many BTDA-based aromatic polyimides, this requires temperatures of 300°C or higher.[1] A multi-step curing protocol is highly recommended to gradually increase the temperature, allowing for complete cyclization.[1]
-
-
Cause 2: High Internal Stress. Stress can develop in the film due to solvent evaporation and the mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. Rapid heating and cooling cycles exacerbate this stress.[1]
-
Cause 3: Oxidative Degradation. Curing polyimides at high temperatures in the presence of oxygen can cause the polymer chains to break, leading to a brittle film.[1]
-
Solution: Perform all high-temperature curing steps (typically above 150°C) in an inert environment, such as a furnace purged with nitrogen or argon gas.[1]
-
Question 2: The measured degree of imidization is low and inconsistent across batches. What could be the cause?
Answer: Low and inconsistent degrees of imidization (DOI) often stem from variations in the precursor material or the curing process itself.
-
Cause 1: Residual Solvent. The presence of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) can interfere with the imidization process. The interplay between solvent evaporation and imidization is a key factor in determining final film properties.[2]
-
Solution: Incorporate a low-temperature drying step (e.g., 80-100°C) for an extended period to remove the bulk of the solvent before initiating the high-temperature imidization steps.
-
-
Cause 2: Inadequate Curing Protocol. The rate of imidization is highly dependent on both temperature and time.[3] Insufficient exposure to high temperatures will result in an incomplete reaction.
-
Solution: Optimize your thermal curing protocol. The rate of imidization for BTDA-based polyimides increases rapidly between 100°C and 200°C and levels off at higher temperatures. A final curing step above 250°C is often necessary to approach full imidization.[2]
-
-
Cause 3: PAA Precursor Instability. The poly(amic acid) precursor can undergo hydrolysis in the presence of moisture, leading to a decrease in molecular weight. This can affect the final properties of the polyimide film.
-
Solution: Store the PAA solution in a cool, dry environment. It is often best to use freshly prepared PAA solutions for casting films to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the degree of imidization and why is it important?
The degree of imidization (DOI) represents the percentage of precursor poly(amic acid) groups that have been successfully converted into the final imide structure through a cyclodehydration reaction.[3] This parameter is critical because it directly influences the material's final properties. A high DOI is essential for achieving:
-
Excellent Thermal Stability: The imide ring is exceptionally stable at high temperatures.
-
Superior Mechanical Properties: A fully imidized polymer has the high tensile strength and modulus characteristic of polyimides.[4]
-
Chemical Resistance: The imide linkage is resistant to many common solvents and chemicals.[5]
Q2: What are the main methods for carrying out imidization?
There are two primary methods for converting poly(amic acid) to polyimide:
-
Thermal Imidization: This is the most common method, involving heating the PAA film or powder through a carefully controlled temperature program to drive the cyclization reaction and remove the water byproduct.[6] This process is crucial when the final product is a film or coating.[7]
-
Chemical Imidization: This method is performed at or near room temperature by adding dehydrating agents, typically a mixture of a chemical like acetic anhydride (B1165640) and a tertiary amine catalyst like pyridine, to the PAA solution.[6][7] The resulting polyimide often precipitates from the solution. A final heating step is still typically required to complete the imidization and remove residual solvents.[7]
Q3: How is the degree of imidization measured?
Several analytical techniques can be used to quantify the DOI. The most common methods are:
-
Fourier Transform Infrared Spectroscopy (FTIR): This is a widely used and reliable method. The DOI is calculated by monitoring the appearance of characteristic imide absorption bands (e.g., C-N stretching at ~1370 cm⁻¹) and comparing their intensity to an internal standard peak that does not change during the reaction (e.g., aromatic C-C stretching at ~1500 cm⁻¹).[8][9][10]
-
Thermogravimetric Analysis (TGA): TGA can determine the DOI by measuring the weight loss associated with the water molecules released during the cyclization of residual amic acid groups upon heating.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the imidization reaction, which appears as an endothermic peak. The area of this peak can be correlated to the amount of unreacted amic acid.[11][12]
Q4: Can you provide a typical thermal imidization protocol for a BTDA-based polyimide film?
A typical multi-step thermal imidization protocol for a PAA film cast from an NMP solution is as follows. This gradual process is designed to first remove the solvent and then complete the imidization without causing stress or defects.
-
Solvent Removal: Heat the cast film in an oven at 80°C for 2-5 hours.[13]
-
Initial Imidization: Increase the temperature to 125°C and hold for 2 hours.[13]
-
Intermediate Imidization: Increase the temperature to 150°C and hold for 2 hours.[13]
-
Further Curing: Increase the temperature in steps, for example, 180°C for 1 hour, followed by 200°C for 1 hour.[13]
-
Final Curing: Increase the temperature to 250°C and hold for 1 hour, followed by a final hold at 300°C for 30-60 minutes to achieve maximum imidization.[13]
Note: The optimal times and temperatures can vary depending on the specific diamine used, the film thickness, and the desired final properties.
Quantitative Data
Table 1: Effect of Curing Conditions on Degree of Imidization
| Curing Temperature (°C) | Curing Time (minutes) | Average Degree of Imidization (%) |
| 160 | 120 | 33% (± 7.5%) |
| 180 | 120 | 41% (± 8.1%) |
| 200 | 120 | 69% (± 9.9%) |
| 400 | 120 | ~97-107% |
| (Data sourced from a study on thermally cured polyimide films)[3] |
Table 2: Comparison of Common DOI Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
| FTIR | Measures absorbance of specific chemical bonds (imide vs. amic acid).[8] | Highly sensitive, non-destructive, relatively quick. | Can be an indirect method requiring a fully cured standard for 100% reference.[8] |
| TGA | Measures weight loss from the evolution of water during cyclization.[11] | Quantitative, provides good regularity with thermal treatment.[11][12] | Destructive, requires precise measurement of initial and final weights. |
| DSC | Measures the heat absorbed during the endothermic imidization reaction.[11] | Provides information on reaction kinetics and glass transition temperature. | Can be affected by overlapping thermal events like solvent evaporation.[11] |
Experimental Protocols
Protocol: Determination of Degree of Imidization (DOI) by FTIR
This protocol describes a general method for calculating the DOI of a BTDA-based polyimide film using FTIR spectroscopy.
-
Sample Preparation:
-
Prepare a series of polyimide films by curing the PAA precursor at different temperatures (e.g., 150°C, 200°C, 250°C, 300°C, 350°C) for a fixed duration (e.g., 1 hour).
-
Prepare a "fully imidized" reference sample by curing it at a high temperature for an extended period (e.g., 400°C for 2 hours) to ensure the reaction goes to completion.[3]
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum for each film using an appropriate method (e.g., Attenuated Total Reflectance - ATR, or transmission if the film is thin enough).
-
Ensure the spectral range covers the key peaks, typically from 4000 cm⁻¹ to 650 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic imide absorption band. The C-N stretching peak around 1370-1377 cm⁻¹ is commonly used.[8][9]
-
Identify a stable internal reference peak that does not change during imidization. The aromatic C-C stretching peak around 1500-1510 cm⁻¹ is a suitable choice.[8][9]
-
For each spectrum, calculate the ratio (R) of the absorbance (or peak area) of the imide band to the reference band:
-
R = Absorbance₁₃₇₇ / Absorbance₁₅₀₀
-
-
-
DOI Calculation:
-
Calculate the ratio for the sample cured at the highest temperature (R_max), which is assumed to represent 100% imidization.
-
Calculate the DOI for each sample at a given temperature (DOI_T) using the following formula:
-
DOI_T (%) = (R_T / R_max) * 100
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of different methods for determining the imidization degree of polyimide fibers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Benzophenonetetracarboxylic Dianhydride (BPDA)
Welcome to the technical support center for the purification of crude 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BPDA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity BPDA for demanding applications such as polyimide synthesis. While often referred to as its tetracarboxylic acid form, the dianhydride is the critical component for polymerization, and its purity significantly impacts the properties of the final polymer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude BPDA?
A1: Crude BPDA can contain a variety of impurities depending on the synthetic route. Common contaminants include:
-
Hydrolyzed Forms: The most common impurity is the free 3,3',4,4'-benzophenonetetracarboxylic acid (BTA), formed by the reaction of BPDA with moisture.[1][2]
-
Related Aromatic Acids: Impurities such as trimellitic acid (TMA), trimellitic anhydride (B1165640) (TMAn), dimethylbenzophenone dicarboxylic acid, and methylbenzophenone tricarboxylic acid can be present.[3]
-
Residual Solvents and Reagents: If acetic anhydride is used for dehydration, it can remain as an impurity along with acetic acid.[4]
-
Precursors and Byproducts: Depending on the synthesis, byproducts like phthalic acid or phthalic anhydride may be present.[5]
-
Inorganic Contaminants: Catalysts and various metallic or halogen ions can be carried over from the synthesis process.[5]
Q2: What are the primary methods for purifying crude BPDA?
A2: Several methods can be employed to purify crude BPDA, often used in combination to achieve the desired purity level. The main strategies include:
-
Solvent Leaching/Washing: This involves slurrying the crude BPDA in a solvent that dissolves impurities but not the BPDA itself.[1][4]
-
Recrystallization: This classic technique involves dissolving the crude product in a suitable solvent at a high temperature and allowing it to crystallize upon cooling, leaving impurities in the solution.[4][6]
-
Chemical Conversion: Treating the crude product with a dehydrating agent like acetic anhydride converts the main impurity, benzophenonetetracarboxylic acid (BTA), back into the desired dianhydride (BPDA).[2]
-
Adsorption Chromatography: Passing a solution of the crude BPDA through a column packed with a porous adsorbent like silica (B1680970) gel can selectively remove acidic impurities.[3]
-
Thermal Dehydration & Hydrolysis: A multi-step process involving heating to dehydrate the acid to the anhydride, followed by hydrolysis with hot water to remove soluble impurities, and then a final dehydration step.[5]
-
Sublimation: High-vacuum sublimation can be used to obtain very pure crystals of BPDA.[2][7]
Q3: My final BPDA product is off-color (e.g., cream or light brown). What is the likely cause?
A3: Discoloration in the final BPDA product is often a result of thermal decomposition or side reactions occurring during purification, particularly during thermal dehydration steps. If the dehydration is conducted at too high a temperature or for an excessively long period, it can lead to the formation of colored impurities.[4] To avoid this, carefully control the temperature and duration of any heating steps. The typical temperature for vacuum dehydration of the tetracarboxylic acid is around 225-230°C.[8]
Q4: I am experiencing low yields after purification. What could be the issue?
A4: Low yields can stem from several factors depending on the chosen purification method:
-
Reaction with Solvent: When using alcohols for leaching, some BPDA can react to form acid esters, which are then removed with the impurities, thus lowering the yield of the final product.[1] Using low-boiling-point alcohols and controlling the contact time and temperature can minimize this effect.
-
Product Solubility: In solvent washing or recrystallization, some BPDA might dissolve in the solvent, leading to losses. This is a known issue with solvents like acetone (B3395972), methanol, and ether, where BPDA has some solubility.[4]
-
Multiple Purification Steps: Each purification step (filtration, washing, transfer) will inevitably involve some material loss. Complex, multi-step procedures may result in a lower overall yield.
Q5: How should I properly handle and store purified BPDA?
A5: BPDA is highly reactive with water, including atmospheric moisture.[1] Contact with moisture leads to hydrolysis back to the tetracarboxylic acid, which can compromise its purity and performance in subsequent polymerization reactions. Therefore, purified BPDA should be:
-
Handled quickly in a low-humidity environment, preferably in a nitrogen-filled dry box or glovebox.[1]
-
Dried thoroughly under vacuum to remove any residual solvents or moisture.[1]
-
Stored in a tightly sealed container in an anhydrous environment, such as a desiccator.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during BPDA purification.
| Problem | Potential Cause | Recommended Solution |
| Low Purity / Presence of Acidic Impurities | Incomplete removal of BTA, TMA, or other acidic byproducts. | 1. Chemical Conversion: Treat the product with acetic anhydride to convert residual BTA back to BPDA.[2] 2. Adsorption: Dissolve the impure BPDA in a suitable solvent (e.g., acetone, THF) and pass it through a silica gel column to adsorb acidic impurities.[3] 3. Recrystallization: Perform recrystallization from a suitable solvent like an aqueous HCl solution.[6] |
| Final Product is Discolored (Yellow/Brown) | Thermal degradation during dehydration. | Reduce the temperature and/or duration of the heating step. For thermal dehydration of BTA, maintain a temperature range of 210-230°C.[4] If subliming, ensure the vacuum is sufficiently high to allow for lower temperatures. |
| Low Yield After Solvent Washing | 1. BPDA is partially soluble in the chosen solvent. 2. Reaction of BPDA with the solvent (e.g., alcohol). | 1. Select a solvent with very low solubility for BPDA, such as toluene (B28343) or hexane.[4] 2. If using alcohols, use a low-boiling alcohol (e.g., ethanol (B145695), isopropanol) at room temperature for a short duration (e.g., 20 minutes).[1] |
| Inconsistent Polymerization Results | Purity of BPDA varies between batches. | Implement a standardized purification protocol. A solvent-leaching process using low-boiling alcohols can convert crude BPDA of varying initial purities (94-97%) to a consistent standard purity (97.5-98.5%).[1] |
| Clogged Filter During Filtration | Very fine particles or gelatinous impurities are present. | Ensure the crude product is fully crystalline before filtration. If the issue persists, consider using a filter aid or changing the filtration method (e.g., from gravity to vacuum filtration, or vice-versa). |
Quantitative Data Summary
The following tables summarize quantitative data from various purification methods to facilitate comparison.
Table 1: Efficacy of Solvent Leaching for BPDA Purification
| Solvent | Starting Purity | Final Purity | Yield | Reference |
| Ethanol (Commercial Grade) | 96.3% | 98.3% | - | [1] |
| Toluene | - | >99.5% | 99% | [4] |
| Methanol | 94-97% | 97.5-98.5% | High | [1] |
| Isopropanol (Anhydrous) | - | ~98% | High | [1] |
Table 2: Comparison of Different BPDA Purification Strategies
| Purification Method | Final Purity Achieved | Yield | Key Advantage | Reference |
| Dehydration & Toluene Wash | >99.5% | 99% | High purity and yield. | [4] |
| Heat Treatment & Hot Water Wash | >99.8% | - | Removes metallic and halogen ions effectively. | [5] |
| Oxidation & Recrystallization (of BTA) | - | 70% | Purifies the acid precursor before dehydration. | [6] |
| Silica Gel Adsorption | >95% removal of acidic impurities | - | Selectively targets and removes acidic contaminants. | [3] |
Experimental Protocols
Protocol 1: Purification by Low-Boiling Alcohol Leaching [1]
This method is effective for converting crude BPDA to a standardized purity.
-
Slurrying: In a dry flask under an inert atmosphere (e.g., nitrogen), add 100g of crude BPDA powder to 1 liter of a low-boiling alcohol (e.g., anhydrous ethanol or isopropanol).
-
Leaching: Stir the slurry at room temperature (20-30°C) for approximately 20 minutes.
-
Filtration: Filter the slurry in a nitrogen-filled dry box to separate the purified BPDA solid from the alcohol containing the dissolved impurities.
-
Drying: Transfer the filtered BPDA cake to a vacuum oven. Dry at 75-100°C for about 15 hours to evaporate any residual alcohol.
-
Storage: Cool and store the purified, white BPDA powder in an anhydrous environment.
Protocol 2: High-Purity BPDA via Heat Treatment and Hot Water Hydrolysis [5]
This multi-step process is designed to achieve very high purity by removing a broad range of impurities.
-
Initial Dehydration: Heat the crude 3,3',4,4'-biphenyltetracarboxylic acid (BPTA) at a temperature between 160°C and 260°C for 1 to 8 hours. This converts the BPTA to crude BPDA and removes some volatile impurities.
-
Hydrolysis and Washing: Add the crude BPDA to hot distilled water (95-105°C) and stir. This hydrolyzes the BPDA back to BPTA, which crystallizes out, while more soluble impurities (like phthalic acid and metallic ions) remain in the hot water.
-
Filtration: Filter the hot suspension to collect the purified BPTA crystals. Wash the crystals with hot or cold water.
-
Final Dehydration: Dry the purified BPTA crystals and then heat them at 200-260°C for approximately 3 hours to convert the highly pure BPTA into the final, high-purity BPDA product.
Protocol 3: Chemical Purification using Acetic Anhydride [2]
This method is specifically for converting the hydrolyzed acid impurity back into the dianhydride.
-
Reaction Setup: Combine the impure BPDA (containing BTA) with acetic anhydride. Use a molar ratio of at least 4:1 of acetic anhydride to the estimated amount of BTA impurity.
-
Heating: Heat the mixture at 110-120°C for 1.5 to 2 hours with stirring.
-
Crystallization: Cool the reaction mixture to 0-5°C to allow the purified BPDA to crystallize.
-
Isolation: Collect the solid dianhydride by filtration.
-
Final Wash & Dry: Optionally, dissolve the solid in a minimal amount of hot acetone or dioxane, filter to remove any insoluble impurities, cool to 10-15°C to recrystallize, and collect the final product. Dry the purified BPDA at 120-130°C in a vacuum.
Visualized Workflows and Logic
The following diagrams illustrate the general purification workflow and a troubleshooting decision-making process.
Caption: General workflow for the purification of crude BPDA.
References
- 1. US3356691A - Process for purification of benzophenone tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 2. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 2421-28-5 [chemicalbook.com]
- 3. US3850967A - Purification of benzophenone tetracarboxylic dianhydride using a silica containing adsorbent - Google Patents [patents.google.com]
- 4. US4684738A - Process for producing benzophenone tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 5. US5047560A - Process for producing highly pure 3,3',4,4'-biphenyltetracarboxylic acid or dianhydride thereof - Google Patents [patents.google.com]
- 6. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]
- 7. US8492565B2 - Biphenyltetracarboxylic acid dianhydride and process for producing the same, and polyimide formed from the same and process for producing the same - Google Patents [patents.google.com]
- 8. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]
Technical Support Center: Optimizing BTDA-Diamine Stoichiometry for Desired Polyimide Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of polyimides from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA) and various diamines. Proper control of stoichiometry is critical for achieving the desired material properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing polyimides from BTDA and a diamine?
A1: The most common method is a two-step process.[1][2][3] First, the BTDA dianhydride and a diamine are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperature to form a soluble poly(amic acid) (PAA) precursor.[2][3] In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.[1][4]
Q2: How does the stoichiometry of BTDA and diamine affect the molecular weight of the resulting polyimide?
A2: Achieving a high molecular weight polyimide is highly dependent on precise stoichiometric control. An equimolar ratio of BTDA to diamine is generally required for high molecular weight.[4] An excess of either monomer can lead to lower molecular weight by limiting the chain length.[2] In some cases, a slight excess of the dianhydride may be used to counteract the effects of impurities, such as water, which can react with the anhydride (B1165640) groups.[2]
Q3: What are the key properties of polyimides that can be tuned by adjusting the BTDA/diamine ratio and the choice of monomers?
A3: By varying the stoichiometry and the chemical structure of the BTDA and diamine monomers, a range of properties can be tailored, including:
-
Thermal Stability: The thermal properties, such as the glass transition temperature (Tg), are influenced by the rigidity of the polymer backbone.[5]
-
Mechanical Properties: Tensile strength and modulus are affected by the molecular weight and intermolecular interactions.[6][7]
-
Solubility: The solubility of the final polyimide is heavily dependent on the monomer structures. Introducing flexible linkages or bulky side groups can improve solubility.[8]
-
Optical Properties: The color and transparency of the polyimide film can be modified. For instance, a higher ratio of BTDA component in a BTDA/BPDA system has been linked to good UV-visible transmission.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Molecular Weight of Poly(amic acid) | 1. Impurities in Monomers or Solvent: Water is a common impurity that reacts with the dianhydride, preventing polymerization.[3] 2. Incorrect Stoichiometry: An imbalance in the molar ratio of BTDA and diamine will limit chain growth.[2] 3. Low Monomer Concentration: Lower concentrations can sometimes lead to lower molecular weights.[2] | 1. Purify Monomers and Solvents: Ensure all monomers and solvents are thoroughly dried before use.[3] 2. Accurate Stoichiometry: Carefully calculate and weigh the monomers to ensure a 1:1 molar ratio. A slight excess of dianhydride can sometimes be beneficial.[2] 3. Increase Monomer Concentration: Higher monomer concentrations are generally favored for achieving high molecular weight.[2] |
| Brittle Polyimide Film | 1. Low Molecular Weight: Insufficient chain entanglement due to low molecular weight can lead to brittleness.[7][9] 2. Incomplete Imidization: Residual poly(amic acid) can negatively impact mechanical properties. 3. Rapid Solvent Evaporation: Fast removal of the solvent during film casting can introduce stress. | 1. Optimize for High Molecular Weight: Follow the solutions for "Low Molecular Weight of Poly(amic acid)". 2. Ensure Complete Imidization: Use an appropriate thermal curing cycle (e.g., stepwise heating to a final temperature of around 300°C) or a chemical imidization agent. 3. Control Solvent Removal: Employ a slower, staged heating process during film casting to allow for gradual solvent evaporation. |
| Poor Solubility of the Final Polyimide | 1. Rigid Polymer Backbone: The aromatic and planar structures of many polyimides lead to strong intermolecular interactions and poor solubility.[8] 2. High Crystallinity: Highly ordered polymer chains can reduce solubility. | 1. Modify Monomer Structure: Introduce flexible ether linkages or bulky side groups into the diamine or dianhydride structure to disrupt chain packing and improve solubility.[8] 2. Use Asymmetric Monomers: Incorporating non-symmetric monomers can reduce crystallinity. |
| Inconsistent Film Properties | 1. Inhomogeneous Poly(amic acid) Solution: Poor mixing of monomers can lead to variations in molecular weight and stoichiometry throughout the solution. 2. Uneven Film Casting: Inconsistent thickness of the cast film can result in variable properties. | 1. Ensure Thorough Mixing: Stir the poly(amic acid) solution for a sufficient duration (e.g., 24 hours) to ensure homogeneity.[4] 2. Controlled Film Casting: Use a doctor blade or other film casting apparatus to ensure a uniform film thickness. |
Quantitative Data
Table 1: Effect of Dianhydride and Diamine Structure on Polyimide Properties
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| BTDA | 4-APS | - | - | - |
| 6FDA | DAM:DABA | - | - | - |
| ODPA | 6FpDA:DABA | - | - | - |
| PMDA | DAM:DABA | - | - | - |
Note: Specific quantitative data for varying BTDA/diamine stoichiometry is often presented in graphical form within research articles and is highly dependent on the specific diamine used and the processing conditions. The table above illustrates the types of data that are typically collected; for specific values, consulting the primary literature for the diamine of interest is recommended.
Table 2: Molecular Weight of Poly(amic acid) Precursors for Different Monomer Combinations
| PAA System | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| 6FDA-DAM:DABA | 1.35 x 10⁶ |
| 6FDA-6FpDA:DABA | 5.28 x 10⁵ |
| ODPA-6FpDA:DABA | 2.49 x 10⁵ |
| BTDA-DAM:DABA | 0.54 x 10⁵ |
| PMDA-DAM:DABA | 0.30 x 10⁵ |
(Data sourced from a study on different polyimide systems and may not be directly representative of all BTDA-diamine combinations)[10]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) from BTDA and an Aromatic Diamine
-
Monomer Preparation: Dry the BTDA and the chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a vacuum oven at an appropriate temperature (e.g., 120°C for BTDA, temperature for diamine may vary) overnight to remove any moisture.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of the diamine in a polar aprotic solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.
-
Polymerization: Gradually add an equimolar amount of solid BTDA to the stirred diamine solution.[4] The reaction is typically carried out at room temperature.
-
Stirring: Continue stirring the reaction mixture for approximately 24 hours at room temperature to allow for the formation of a viscous PAA solution.[4]
Protocol 2: Thermal Imidization of PAA to form a Polyimide Film
-
Film Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven and heat at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Gradually increase the temperature in a stepwise manner to facilitate imidization. A typical heating schedule might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Cooling: After the final heating step, allow the film to cool slowly to room temperature before peeling it from the glass substrate.
Visualizations
Caption: Workflow for the two-step synthesis of polyimide films.
Caption: Relationship between experimental inputs and polyimide properties.
References
- 1. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Benzophenonetetracarboxylic dianhydride vs. pyromellitic dianhydride (PMDA) in polyimide properties
Researchers in materials science and polymer chemistry are constantly seeking to tailor the properties of polyimides for a wide range of demanding applications, from aerospace components to flexible electronics. The choice of dianhydride monomer is a critical determinant of the final polymer's characteristics. This guide provides an in-depth comparison of two workhorse dianhydrides, 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) and Pyromellitic dianhydride (PMDA), summarizing key experimental data to inform your material selection process.
The structural differences between BTDA, with its flexible ketone linkage, and the rigid, planar structure of PMDA give rise to significant variations in the properties of the resulting polyimides. Generally, PMDA-based polyimides are known for their exceptional thermal stability and high modulus, but often suffer from poor solubility, making them difficult to process.[1] In contrast, the introduction of the carbonyl group in BTDA imparts greater flexibility to the polymer backbone, which can lead to improved solubility and processability, albeit sometimes at the expense of thermal performance.[2]
Comparative Analysis of Polyimide Properties
To provide a clear and objective comparison, the following tables summarize key performance data for polyimides synthesized from BTDA and PMDA, keeping the diamine component constant for a direct comparison. The data is compiled from various experimental studies.
Thermal Properties
The thermal stability of polyimides is paramount for high-temperature applications. As the data below indicates, PMDA-based polyimides generally exhibit higher glass transition temperatures (Tg) and decomposition temperatures compared to their BTDA-based counterparts when combined with the same diamine.[3][4] This is attributed to the rigid and symmetrical structure of the PMDA unit, which leads to strong interchain interactions.[1]
| Property | Dianhydride | Diamine | Value | Reference |
| Glass Transition Temperature (Tg) | PMDA | 4,4'-Oxydianiline (ODA) | 302 °C | [3] |
| BTDA | 4,4'-Oxydianiline (ODA) | 276 °C | [3] | |
| 5% Weight Loss Temperature (T5%) | PMDA | 4,4'-Oxydianiline (ODA) | ~564 °C | [2] |
| BTDA | 4,4'-Oxydianiline (ODA) | ~543 °C | [2] |
Mechanical Properties
The mechanical integrity of polyimide films and composites is crucial for their structural applications. The rigid nature of PMDA often translates to a higher tensile modulus but lower elongation at break, indicating a more brittle material.[3] BTDA-based polyimides, in contrast, can offer a better balance of tensile strength and flexibility.[3]
| Property | Dianhydride | Diamine | Value | Reference |
| Tensile Strength | PMDA | 4,4'-Oxydianiline (ODA) | - | - |
| BTDA | 4,4'-Oxydianiline (ODA) | 114.19 MPa | [3] | |
| Tensile Modulus | PMDA | 4,4'-Oxydianiline (ODA) | 3.42 GPa | [3] |
| BTDA | 4,4'-Oxydianiline (ODA) | 3.23 GPa | [3] | |
| Elongation at Break | PMDA | 4,4'-Oxydianiline (ODA) | 2.82% | [3] |
| BTDA | 4,4'-Oxydianiline (ODA) | 3.58% | [3] |
Dielectric Properties
For applications in microelectronics and as insulating materials, a low dielectric constant and low dielectric loss are desirable. Experimental data shows that BTDA-based polyimides can exhibit a lower dielectric constant compared to PMDA-based polyimides.[3] However, the electric breakdown strength of BTDA-PI has been reported to be significantly higher than that of PMDA-PI.[3][5]
| Property | Dianhydride | Diamine | Frequency | Value | Reference |
| Dielectric Constant | PMDA | 4,4'-Oxydianiline (ODA) | 100 Hz | > BTDA-PI | [3][5] |
| BTDA | 4,4'-Oxydianiline (ODA) | 100 Hz | < PMDA-PI | [3][5] | |
| Dielectric Loss Tangent | PMDA | 4,4'-Oxydianiline (ODA) | 100 Hz | > BTDA-PI | [3][5] |
| BTDA | 4,4'-Oxydianiline (ODA) | 100 Hz | < PMDA-PI | [3][5] | |
| Electric Breakdown Strength | PMDA | 4,4'-Oxydianiline (ODA) | - | 326.80 kV/mm | [3][5] |
| BTDA | 4,4'-Oxydianiline (ODA) | - | 478.90 kV/mm | [3][5] |
Solubility
A significant advantage of using BTDA is the enhanced solubility of the resulting polyimides.[1] The flexible ketone group disrupts the chain packing and reduces intermolecular forces, making the polymer more amenable to solution-based processing techniques.[2] Polyimides derived from PMDA are often insoluble in their fully imidized form, which can pose significant processing challenges.[1]
| Dianhydride | Diamine | Solvent (NMP) | Solubility | Reference |
| PMDA | Various aromatic diamines | Room Temperature | Insoluble | [1] |
| BTDA | Diamines with flexible units | Room Temperature | Soluble | [1] |
Experimental Protocols
The synthesis and characterization of these polyimides typically follow established procedures in polymer chemistry.
Synthesis of Polyimides
A common method for synthesizing polyimides is a two-step polycondensation reaction.[6]
-
Poly(amic acid) Formation: The first step involves the reaction of an equimolar amount of the dianhydride (BTDA or PMDA) and a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), at room temperature under an inert atmosphere (e.g., nitrogen).[2][7] This reaction leads to the formation of a soluble poly(amic acid) precursor.
-
Imidization: The second step is the conversion of the poly(amic acid) to the final polyimide. This can be achieved through two primary methods:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically up to 300°C) to induce cyclodehydration.[2]
-
Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and a tertiary amine (e.g., pyridine (B92270) or triethylamine), at room temperature.[4]
-
Characterization Methods
The properties of the synthesized polyimides are evaluated using a variety of analytical techniques:
-
Thermal Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperatures of the polymers.[8] Differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA) is employed to measure the glass transition temperature (Tg).[2]
-
Mechanical Testing: The tensile properties of polyimide films, including tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine according to standard methods.[9]
-
Dielectric Analysis: The dielectric constant and dielectric loss tangent are determined over a range of frequencies using a dielectric analyzer.[10] The electric breakdown strength is measured according to relevant ASTM standards.
-
Solubility Testing: The solubility of the polyimides is assessed by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature and upon heating.
Visualizing the Structural and Synthetic Relationships
To further illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Figure 1: Relationship between dianhydride structure and polyimide properties.
Figure 2: General workflow for the two-step synthesis of polyimides.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
A Comparative Guide to BTDA and Other Dianhydrides for High-Performance Epoxy Curing
For researchers, scientists, and professionals in drug development seeking optimal performance in epoxy resin systems, the choice of curing agent is paramount. This guide provides an objective comparison of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with other common dianhydrides, supported by experimental data to inform your selection process for demanding applications.
BTDA is a well-established aromatic dianhydride recognized for imparting exceptional thermal and mechanical properties to cured epoxy networks. Its rigid molecular structure and tetrafunctionality lead to highly cross-linked polymers with superior performance characteristics. However, a range of other dianhydrides are also utilized in the formulation of high-performance epoxies. This guide will focus on a comparison between BTDA and other key aromatic dianhydrides: Pyromellitic Dianhydride (PMDA), 4,4'-Oxydiphthalic Anhydride (ODPA), and 3,3',4,4'-Hexafluoroisopropylidene-bis(phthalic anhydride) (6-FDA).
Performance Comparison of Dianhydride Curing Agents
The selection of a dianhydride curing agent significantly influences the thermomechanical properties of the final epoxy material. Key performance indicators include the glass transition temperature (Tg), which defines the upper service temperature of the material, as well as its mechanical strength and thermal stability.
Thermal Properties
BTDA is particularly noted for its ability to produce epoxy systems with exceptionally high glass transition temperatures. When cured with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin, BTDA can achieve a maximum Tg of up to 238°C.[1][2] This high Tg is a direct result of the high crosslink density imparted by the BTDA molecule.[3]
| Curing Agent | Type | Maximum Glass Transition Temperature (Tg) (°C) |
| BTDA | Dianhydride | 238 [1][2] |
| Nadic Methyl Anhydride (NMA) | Monoanhydride | 165[1][2] |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Monoanhydride | 125[1][2] |
| Isophorone Diamine (IPDA) | Amine | 149[1][2] |
| Polyoxypropylene diamine D-230 | Amine | 90[1][2] |
| Dicyandiamide | Catalytic | 120[1][2] |
| 2-Methyl Imidazole | Catalytic | 148[1][2] |
Table 1: Comparison of maximum achievable glass transition temperatures for various epoxy curing agents when combined with a standard liquid DGEBA epoxy resin (EEW ~182 g/eq). Data is based on formulations with optimized stoichiometry and appropriate post-curing schedules.[1][2]
While direct side-by-side data for PMDA, ODPA, and 6-FDA under identical conditions is limited in publicly available literature, the chemical structure of the dianhydride plays a crucial role. The rigidity of the dianhydride molecule directly influences the Tg of the resulting epoxy network. PMDA, with its highly rigid and planar structure, is also known to produce very high Tg values, though it can sometimes lead to more brittle materials compared to BTDA.[4] The ether linkage in ODPA and the flexible hexafluoroisopropylidene group in 6-FDA can offer improved processability and toughness, but may result in slightly lower glass transition temperatures compared to the highly rigid aromatic backbone of BTDA.
Mechanical Properties and Thermal Stability
Thermal stability, often assessed by thermogravimetric analysis (TGA), is another critical parameter for high-temperature applications. Dianhydride-cured epoxies, in general, offer superior thermal stability compared to those cured with aliphatic amines or monoanhydrides. The aromatic nature of BTDA, PMDA, and ODPA contributes to their excellent thermal resistance.
Experimental Protocols
To achieve the high-performance characteristics reported, precise control over the formulation and curing process is essential. The following outlines a general experimental protocol for curing epoxy resins with dianhydride hardeners.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of approximately 182 g/eq is a commonly used standard.
-
Dianhydride Curing Agents: BTDA, PMDA, ODPA, 6-FDA.
-
Catalyst/Accelerator: Tertiary amines, such as benzyldimethylamine (BDMA), or imidazoles are often used to facilitate the curing reaction. The concentration typically ranges from 0.5 to 2 parts per hundred parts of resin (phr).
Stoichiometry
A key consideration when formulating with dianhydrides is the anhydride-to-epoxy (A/E) ratio. Unlike amine curing agents which are often used at a 1:1 stoichiometric ratio, dianhydrides, particularly BTDA, are typically used at sub-stoichiometric ratios. For BTDA, an A/E ratio of 0.45-0.55 is often optimal for achieving the highest Tg.[1][2] This is because at near-stoichiometric ratios, the rapid build-up of a dense network can lead to vitrification before full cure, trapping unreacted groups and potentially compromising properties.[3]
Curing Procedure
-
Mixing: The epoxy resin is preheated to reduce its viscosity (e.g., 70-80°C). The powdered dianhydride and catalyst are then added and mixed thoroughly until a homogeneous mixture is obtained. For solid dianhydrides, a higher temperature may be required to ensure complete dissolution.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing: The degassed mixture is poured into preheated molds. A typical curing schedule involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete cross-linking and development of ultimate properties. An example of a cure schedule for a BTDA-cured system to achieve high Tg would be 2 hours at 180°C followed by a post-cure at 200-220°C for 2-4 hours.
Characterization
The properties of the cured epoxy resins are evaluated using standardized testing methods:
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) according to ASTM E1356 or Dynamic Mechanical Analysis (DMA) as per ASTM D7028.
-
Flexural Properties: Measured using a three-point bending test according to ASTM D790 to determine flexural strength and modulus.
-
Tensile Properties: Evaluated following ASTM D638 to determine tensile strength, modulus, and elongation at break.
-
Thermal Stability: Assessed using Thermogravimetric Analysis (TGA) under a nitrogen atmosphere to determine the onset of decomposition and char yield.
Visualizing the Curing Process and Structure-Property Relationships
The following diagrams illustrate key concepts in the comparison of dianhydride curing agents.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Benzophenonetetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of Benzophenonetetracarboxylic acid (BTCA), a critical monomer in the synthesis of high-performance polyimides and other advanced polymers, is paramount to the final material's properties and performance. This guide provides a comprehensive comparison of key analytical methods for determining the purity of BTCA, offering insights into their principles, performance, and practical application. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Executive Summary of Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and classical Acid-Base Titration. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and complexity.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the primary analytical methods for BTCA purity determination. The data presented is a synthesis of values reported for structurally similar aromatic carboxylic acids and represents expected performance for BTCA analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei. | Neutralization reaction between an acid and a base. |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL (with derivatization) | ~0.1% (w/w) | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 0.5 - 20 ng/mL (with derivatization) | ~0.5% (w/w) | ~0.5% (w/w) |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (primary method) | Not applicable |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 0.5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 99.5 - 100.5% |
| Specificity | High, can separate isomers and related impurities. | Very high, provides structural information of impurities. | High, provides structural confirmation. | Low, titrates all acidic functional groups. |
| Throughput | High | Medium | Low to Medium | High |
| Sample Preparation | Simple dissolution. | Can require derivatization. | Simple dissolution. | Simple dissolution. |
| Cost | Moderate | High | High | Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are tailored for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify BTCA and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the BTCA reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the BTCA sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Determine the peak area of BTCA in the sample chromatogram and calculate the purity using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in BTCA. Derivatization is typically required to increase the volatility of the carboxylic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Solvent (e.g., Pyridine (B92270) or Acetonitrile)
-
This compound sample
Procedure:
-
Derivatization:
-
Accurately weigh about 1-2 mg of the BTCA sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 280 °C
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 50-650 amu
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of BTCA without the need for a specific BTCA reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the BTCA sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio (>250:1 for signals of interest).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of BTCA and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of BTCA using the following formula: Purity (%) = (I_BTCA / N_BTCA) * (N_IS / I_IS) * (MW_BTCA / MW_IS) * (m_IS / m_BTCA) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts BTCA and IS refer to the analyte and internal standard, respectively.
-
Acid-Base Titration
Objective: To determine the total acidic content of the BTCA sample.
Instrumentation:
-
Burette (50 mL)
-
Volumetric flasks and pipettes
-
pH meter or chemical indicator
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Solvent (e.g., a mixture of ethanol (B145695) and water)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.2-0.3 g of the BTCA sample.
-
Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of ethanol:water 1:1) in an Erlenmeyer flask.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate the sample with the standardized NaOH solution from the burette until a persistent faint pink color is observed.
-
Record the volume of NaOH solution used.
-
-
Calculation: Calculate the purity of BTCA based on the stoichiometry of the reaction (BTCA has four acidic protons). Purity (%) = (V_NaOH * M_NaOH * MW_BTCA) / (4 * m_sample * 1000) * 100 Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_BTCA = Molecular weight of BTCA
-
m_sample = mass of the BTCA sample (g)
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for BTCA purity determination and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for this compound purity determination.
Caption: Decision tree for selecting an analytical method for BTCA purity.
Comparative study of BTDA-based polyimides with different diamines
A Comparative Guide to BTDA-Based Polyimides: Influence of Diamine Structure on Performance
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, chemical resistance, and excellent electrical insulating properties.[1] Among the various dianhydrides used in their synthesis, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is a prominent choice due to the flexible keto-ether linkage in its backbone, which can enhance the solubility and processability of the resulting polyimides.[2] The properties of BTDA-based polyimides can be further tailored by the selection of the diamine monomer. This guide provides a comparative analysis of BTDA-based polyimides synthesized with different aromatic diamines, offering a valuable resource for researchers and scientists in materials science and engineering.
Comparative Data on BTDA-Based Polyimides
The properties of polyimides are intrinsically linked to the chemical structure of both the dianhydride and the diamine monomers. The flexibility or rigidity of the polymer chain, intermolecular forces, and charge transfer complex formation are all influenced by the choice of the diamine.[3] This section summarizes the key performance indicators of BTDA-based polyimides with various diamines.
Thermal, Mechanical, and Dielectric Properties
The following table compiles data from various studies to compare the thermal, mechanical, and dielectric properties of polyimides synthesized from BTDA and different aromatic diamines.
| Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) | Reference |
| 4,4'-Oxydianiline (ODA) | 276 | >500 | 114.19 | 3.23 | 3.58 | 3.4 | [3][4] |
| 1,4-Phenylenediamine (PDA) | - | >500 | - | - | - | - | [2] |
| 2,2-bis(p-aminophenyl)hexafluoropropane (6F) | - | - | - | - | - | - | [1] |
| 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) based diamine | - | - | - | - | - | - | [5] |
| Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) based diamine | - | - | - | - | - | - | [5] |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The data presented in this guide is based on standard characterization techniques for polymeric materials. Below are detailed methodologies for the key experiments cited.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the aromatic diamine is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1][2] An equimolar amount of BTDA is then added portion-wise to the stirred solution at room temperature. The reaction is continued for a set period, typically 8-24 hours, to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then subjected to a staged thermal curing process in an oven. A typical curing cycle involves heating at 100°C, 200°C, and 300°C for 1 hour at each temperature to effect the cyclodehydration and form the final polyimide film.[2]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): The thermal stability of the polyimide films is evaluated using a TGA instrument. Samples are heated from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polyimides is determined using DSC. The samples are heated at a rate of 10-20°C/min under a nitrogen atmosphere. The Tg is typically taken as the midpoint of the transition in the second heating scan to erase the thermal history.[2]
Mechanical Testing
The mechanical properties of the polyimide films are measured using a universal testing machine at room temperature. The film samples are cut into a specific dumbbell shape. The tensile strength, tensile modulus, and elongation at break are determined from the stress-strain curves.[3]
Dielectric Analysis
The dielectric properties of the polyimide films are measured using an impedance analyzer. The measurements are typically performed over a range of frequencies at room temperature. The dielectric constant is calculated from the measured capacitance, the thickness of the film, and the area of the electrodes.
Structure-Property Relationships
The structure of the diamine plays a crucial role in determining the final properties of the BTDA-based polyimide.
Caption: Influence of diamine structure on BTDA-polyimide properties.
-
Flexibility: The incorporation of flexible linkages, such as ether groups (e.g., in ODA), into the diamine structure generally leads to more flexible polymer chains. This increased flexibility can improve the solubility and processability of the polyimides.[2]
-
Rigidity: In contrast, rigid diamines containing only phenyl rings (e.g., PDA) result in more rigid polyimide backbones. This rigidity enhances the thermal stability (higher Tg) and mechanical properties (higher tensile strength and modulus) due to stronger intermolecular interactions.[2]
-
Bulky Side Groups: The introduction of bulky side groups, such as trifluoromethyl (-CF3) groups, can disrupt chain packing. This disruption can lead to improved solubility and a lower dielectric constant by increasing the free volume within the polymer matrix.[5]
Conclusion
The selection of the diamine monomer is a critical factor in tailoring the properties of BTDA-based polyimides. By understanding the structure-property relationships, researchers can design and synthesize polyimides with a desired balance of thermal stability, mechanical strength, and processability for specific high-performance applications. This guide provides a foundational comparison to aid in the selection of appropriate diamines for the development of advanced polyimide materials.
References
Performance evaluation of BTDA-cured resins against other commercial hardeners
A Comparative Guide for Researchers and Scientists in Advanced Materials
In the demanding landscape of high-performance materials, the choice of curing agent for epoxy resins is paramount to achieving desired thermal and mechanical properties. This guide provides an objective comparison of resins cured with 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BTDA) against those cured with other widely used commercial hardeners, including various amines and other anhydrides. The following data, compiled from multiple studies, offers a quantitative and qualitative analysis to inform material selection for researchers, scientists, and professionals in drug development and other advanced fields.
Key Performance Metrics: A Comparative Analysis
The selection of a hardener significantly influences the final properties of the cured epoxy resin. Anhydride-cured systems, particularly those utilizing BTDA, are renowned for their exceptional thermal stability, while amine-cured systems offer a broader range of reactivity and mechanical properties.[1]
Thermal Properties
BTDA is a dianhydride that imparts high crosslinking densities in epoxy formulations, leading to excellent thermal resistance, as indicated by high glass transition temperatures (Tg) and heat distortion temperatures (HDT).[2][3] The aromatic structure of BTDA contributes to this enhanced thermal stability.[2] Amine hardeners, which are broadly classified into aliphatic and aromatic amines, exhibit a wide range of thermal performance. Aromatic amines generally provide higher thermal and chemical resistance compared to their aliphatic counterparts due to the presence of rigid and thermally stable aromatic rings.[1][4]
Table 1: Thermal Properties of Epoxy Resins Cured with Various Hardeners
| Hardener Type | Specific Hardener | Glass Transition Temperature (Tg) (°C) | Heat Distortion Temperature (HDT) (°C) | Curing Conditions | Base Epoxy Resin | Source(s) |
|---|---|---|---|---|---|---|
| Dianhydride | BTDA | 138 - >200 | Up to the high 200s (blend dependent) | 15 minutes at 200°C (for powder coating) | DGEBA (Epon 2002 / Epon 828) | [2] |
| Amine (Aliphatic) | Triethylene tetramine (B166960) (TETA) | 101 | - | Not Specified | DGEBA | [5] |
| Amine (Alicyclic) | Isophorone diamine (IPDA) | 138 | - | Not Specified | DGEBA | [5] |
| Amine (Aromatic) | 4,4'-Diaminodiphenyl sulphone (DDS) | 183 | - | Not Specified | DGEBA | [5] |
| Amine (Aromatic) | m-Phenylenediamine (mPDA) | > DDS | - | Not Specified | DGEBA | [1] |
| Amine | Dicyandiamide (DICY) | > TETA | - | Not Specified | DGEBA | [1] |
Note: Data is compiled from multiple sources and testing conditions may vary. Direct comparison should be made with caution.
Mechanical Properties
The mechanical performance of an epoxy resin is critically dependent on the curing agent. BTDA-cured resins are characterized by their high rigidity, which can sometimes be perceived as brittleness. However, they exhibit excellent retention of mechanical properties at elevated temperatures. For instance, laminates cured with 100% BTDA have shown superior flexural strength retention after heat aging compared to blends with other anhydrides.
Amine hardeners offer a diverse range of mechanical properties. Aromatic amines tend to produce resins with higher strength and modulus compared to aliphatic amines.[1] The choice of amine hardener allows for a broad spectrum of flexibility and toughness in the final cured product.[6]
Table 2: Mechanical Properties of Epoxy Resins Cured with Various Hardeners
| Hardener Type | Specific Hardener | Tensile Strength (MPa) | Flexural Strength (MPa) | Compressive Strength (GPa) | Source(s) |
|---|---|---|---|---|---|
| Dianhydride | BTDA | Data not available for neat resin | Improves with higher BTDA content in laminates | Data not available | |
| Amine (Aliphatic) | Triethylene tetramine (TETA) | - | - | 2.85 | [5] |
| Amine (Alicyclic) | Isophorone diamine (IPDA) | - | - | Lower than TETA | [5] |
| Amine (Aromatic) | 4,4'-Diaminodiphenyl sulphone (DDS) | - | - | Higher than IPDA | [5] |
| Amine (Aromatic) | m-Phenylenediamine (mPDA) | Higher than aliphatic amines | Higher than aliphatic amines | Data not available | [1] |
| Amine | Dicyandiamide (DICY) | Lower than aromatic amines | Lower than aromatic amines | Data not available | [1] |
Note: This table presents a qualitative and fragmented comparison due to the lack of comprehensive, directly comparable quantitative data in the reviewed literature. "Data not available" indicates that specific values for neat resin under comparable conditions were not found in the cited sources.
Experimental Protocols
The data presented in this guide is based on standard testing methodologies for thermosetting resins. The following are detailed protocols for key experiments cited.
Thermal Analysis: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin, which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the fully cured epoxy resin is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is calibrated according to the manufacturer's instructions. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves an initial heating ramp to a temperature above the expected Tg, followed by a controlled cooling ramp, and a second heating ramp. The heating rate is typically maintained at 10-20 °C/min.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve. This method ensures that the thermal history of the sample is erased during the first heating scan, providing a more accurate measurement.
Mechanical Testing: Flexural Strength
Objective: To determine the maximum stress a material can withstand before it yields in a bending test.
Methodology (based on ASTM D790):
-
Specimen Preparation: Rectangular specimens of the cured epoxy resin are prepared with specific dimensions as defined by the ASTM D790 standard.
-
Test Setup: A three-point bending fixture is used in a universal testing machine. The support span is set according to the standard.
-
Test Procedure: The specimen is placed on the supports, and a load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen fractures or reaches a maximum strain.
-
Data Acquisition: The load and deflection are continuously recorded throughout the test.
-
Calculation: The flexural strength is calculated from the peak load using the formula specified in ASTM D790.
Mechanical Testing: Tensile Strength
Objective: To determine the maximum stress a material can withstand while being stretched or pulled before breaking.
Methodology (based on ASTM D638):
-
Specimen Preparation: Dumbbell-shaped specimens of the cured epoxy resin are prepared according to the dimensions specified in ASTM D638.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine.
-
Test Procedure: The specimen is pulled at a constant rate of crosshead motion until it fractures.
-
Data Acquisition: The load and elongation are continuously recorded.
-
Calculation: The tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
Visualizing the Chemistry and Workflow
To better understand the underlying chemical reactions and the experimental process, the following diagrams are provided.
References
A Comparative Guide to Validating the Molecular Weight of BTDA-Synthesized Polyimides
This guide provides a comprehensive comparison of common analytical techniques for validating the molecular weight of polyimides synthesized using 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). The selection of an appropriate validation method is critical for researchers, scientists, and drug development professionals to ensure the quality, consistency, and performance of these high-performance polymers. This document outlines the experimental protocols for key techniques, presents comparative data, and discusses the advantages and limitations of each method.
Polyimides derived from BTDA are known for their excellent thermal stability, mechanical properties, and chemical resistance.[1] The molecular weight of these polymers is a crucial parameter that dictates their physical properties, including solubility, viscosity, and mechanical strength.[2] Accurate determination of the molecular weight distribution is therefore essential for predicting and controlling the final material performance.
Comparison of Molecular Weight Validation Techniques
Several techniques are available for determining the molecular weight of polymers. The most common methods for polyimide characterization are Gel Permeation Chromatography (GPC), Viscometry, and Static Light Scattering (SLS). Each method provides different types of molecular weight averages and has distinct advantages and limitations.
| Technique | Principle of Operation | Molecular Weight Average Obtained | Advantages | Disadvantages/Limitations |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume in solution as they pass through a porous gel column. Larger molecules elute first.[3] | Number-average (Mn), Weight-average (Mw), Z-average (Mz), and Polydispersity Index (PDI = Mw/Mn). | Provides detailed molecular weight distribution.[4] High reproducibility and can analyze a wide range of molecular weights.[5] | Dependent on calibration with standards, which may not accurately represent the polyimide structure.[5] Filtration is required, which can potentially remove high molecular weight fractions.[3] |
| Viscometry | Measures the flow time of a dilute polymer solution through a capillary tube. The increase in viscosity compared to the pure solvent is related to the polymer's molecular size.[6] | Viscosity-average molecular weight (Mv). | Simple, inexpensive, and does not require complex instrumentation.[7] | Provides only an average molecular weight, not the distribution.[8] The Mark-Houwink-Sakurada constants (K and a) must be known for the specific polymer-solvent system.[9] Sensitive to temperature fluctuations.[10] |
| Static Light Scattering (SLS) | Measures the time-averaged intensity of light scattered by polymer molecules in solution. The intensity of scattered light is proportional to the weight-average molecular weight.[11] | Weight-average molecular weight (Mw). Can also determine the radius of gyration (Rg) and the second virial coefficient (A2).[12] | Provides an absolute measure of molecular weight without the need for calibration standards.[13] Highly sensitive to high molecular weight species. | Sensitive to dust, bubbles, and sample heterogeneity.[14] Requires accurate knowledge of the sample's refractive index increment (dn/dc). Can be complex to interpret for polydisperse samples.[11] |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below.
Objective: To determine the molecular weight distribution of a BTDA-based polyimide.
Materials and Equipment:
-
GPC system with a pump, injector, column oven, and a differential refractive index (DRI) detector.
-
GPC columns suitable for polar aprotic solvents (e.g., Styragel HT series).
-
Solvent (mobile phase): N,N-Dimethylformamide (DMF) containing 0.01 M Lithium Bromide (LiBr) or N-Methyl-2-pyrrolidone (NMP).
-
Polyimide sample.
-
Polystyrene standards for calibration.
-
Syringe filters (0.2 or 0.45 µm).
-
Autosampler vials.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., DMF with 0.01 M LiBr) and degas it thoroughly. The addition of salt like LiBr helps to suppress polyelectrolyte effects and aggregation.[15]
-
System Equilibration: Set the column oven temperature (e.g., 50 °C) and pump flow rate (e.g., 1.0 mL/min). Allow the GPC system to equilibrate with the mobile phase until a stable baseline is achieved.[16]
-
Calibration: Prepare a series of polystyrene standards of known molecular weights in the mobile phase. Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.[17]
-
Sample Preparation: Dissolve the polyimide sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a syringe filter to remove any particulate matter.[3]
-
Sample Analysis: Inject the filtered polyimide solution into the GPC system.
-
Data Analysis: Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[17]
Objective: To determine the viscosity-average molecular weight (Mv) of a BTDA-based polyimide.
Materials and Equipment:
-
Ubbelohde or Ostwald capillary viscometer.[6]
-
Constant temperature water bath (e.g., 25 ± 0.1 °C).[18]
-
Stopwatch.
-
Volumetric flasks and pipettes.
-
Polyimide sample.
-
Solvent (e.g., NMP, m-cresol).
Procedure:
-
Solution Preparation: Prepare a stock solution of the polyimide in the chosen solvent at a known concentration (e.g., 0.5 g/dL). Prepare a series of dilutions from the stock solution.[18]
-
Viscometer Cleaning: Thoroughly clean and dry the viscometer.
-
Solvent Flow Time: Pipette a precise volume of the pure solvent into the viscometer. Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 10 minutes. Measure the time it takes for the solvent to flow between the two marked points on the viscometer. Repeat this measurement until at least three consistent readings (±0.1 s) are obtained. This is t0.[9]
-
Solution Flow Time: Empty and dry the viscometer. Repeat the measurement process for each of the prepared polyimide solutions to obtain the flow time (t) for each concentration.
-
Calculations:
-
Calculate the relative viscosity (ηrel) = t/t0.
-
Calculate the specific viscosity (ηsp) = ηrel - 1.
-
Calculate the reduced viscosity (ηred) = ηsp/c.
-
Calculate the inherent viscosity (ηinh) = ln(ηrel)/c.
-
-
Data Analysis: Plot both the reduced viscosity and the inherent viscosity against concentration (c). Extrapolate the two lines to zero concentration. The common y-intercept of the two plots gives the intrinsic viscosity ([η]).[7]
-
Molecular Weight Calculation: Use the Mark-Houwink-Sakurada equation, [η] = K * Mva, to calculate the viscosity-average molecular weight (Mv). The constants K and a are specific to the polymer, solvent, and temperature and must be obtained from literature or determined experimentally.
Objective: To determine the absolute weight-average molecular weight (Mw) of a BTDA-based polyimide.
Materials and Equipment:
-
Light scattering photometer with a laser light source.
-
Refractometer to measure the refractive index increment (dn/dc).
-
Glass vials or cuvettes.
-
Syringe filters (e.g., 0.2 µm).
-
Polyimide sample.
-
High-purity solvent (e.g., filtered DMF).
Procedure:
-
dn/dc Determination: Prepare a series of dilute solutions of the polyimide in the chosen solvent at known concentrations. Measure the refractive index of each solution and the pure solvent using a refractometer. Plot the difference in refractive index against concentration. The slope of this line is the refractive index increment (dn/dc).
-
Sample Preparation: Prepare a series of filtered (using a 0.2 µm filter to remove dust) polyimide solutions of known concentrations.
-
Scattering Measurement: Place the sample solutions in the light scattering instrument. Measure the intensity of the scattered light at various angles (for Multi-Angle Light Scattering - MALS) or at a single angle (typically 90°) for a range of concentrations.[12]
-
Data Analysis (Zimm Plot): For MALS data, a Zimm plot is constructed by plotting Kc/Rθ against sin²(θ/2) + k'c, where:
-
K is an optical constant that includes dn/dc.
-
c is the concentration.
-
Rθ is the excess Rayleigh ratio (intensity of scattered light).
-
θ is the scattering angle.
-
k' is an arbitrary constant for data spreading.
-
-
Extrapolation: The data is extrapolated to both zero angle and zero concentration. The common intercept of these extrapolations on the y-axis is equal to 1/Mw.[12] The initial slope of the zero concentration line gives the radius of gyration (Rg), and the initial slope of the zero angle line gives the second virial coefficient (A2).
Mandatory Visualizations
Caption: Experimental workflow for polyimide synthesis and molecular weight validation.
Caption: Relationship between different molecular weight averages for polydisperse polymers.
Comparative Molecular Weight Data
The choice of dianhydride monomer significantly influences the final molecular weight of the resulting polyimide due to differences in reactivity and the rigidity of the polymer backbone. Below is a summary of typical molecular weight data for polyimides synthesized from BTDA and other common dianhydrides.
| Dianhydride | Diamine | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| BTDA | BisAPAF | - | 32 | - | [19] |
| BTDA | ODA | - | 82 | 1.6 | |
| BTDA | BAPI | 51 | 82 | 1.6 | |
| PMDA | BisAPAF | - | 16 | - | [19] |
| 6FDA | 6FpDA | - | 4500 | 1.48 | [20] |
| 6FDA | TFDB | 40.6 - 197 | - | - | [21] |
| ODPA | BisAPAF | - | 28 | - | [19] |
| BPDA | Diamine Monomer | - | High | - | [2] |
Note: Molecular weights are highly dependent on synthesis conditions (e.g., monomer purity, solvent, temperature, reaction time). The data presented is for comparative purposes.
This guide demonstrates that while GPC is a versatile technique for determining the full molecular weight distribution, viscometry offers a simple and cost-effective method for routine analysis. Static light scattering provides the advantage of absolute molecular weight determination, which is crucial for fundamental polymer characterization. The selection of the most appropriate technique will depend on the specific research goals, available resources, and the required level of detail.
References
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 4. GPC Analysis Suppliers & Manufacturers | Polymer Source [polymersource.ca]
- 5. matestlabs.com [matestlabs.com]
- 6. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. How to determine the molecular weight of cellulose by viscosity method - Nanjing Tianlu Nano Technology Co., Ltd. [en.tianlunano.com]
- 10. What are the limitations of the Viscometer? Q&A | NBCHAO [en1.nbchao.com]
- 11. Static light scattering - Wikipedia [en.wikipedia.org]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 17. Measurement of Molecular Weight by using GPC method : Shimadzu (Deutschland) [shimadzu.de]
- 18. spegroup.ru [spegroup.ru]
- 19. commons.und.edu [commons.und.edu]
- 20. jmes.umpsa.edu.my [jmes.umpsa.edu.my]
- 21. researchgate.net [researchgate.net]
Benchmarking the Dielectric Properties of BTDA-Based Polymers: A Comparative Guide
In the pursuit of advanced electronic materials, polyimides derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) have garnered significant attention. Renowned for their exceptional thermal stability and robust mechanical properties, these polymers are increasingly scrutinized for their dielectric performance in applications ranging from flexible printed circuits to advanced microelectronic packaging.[1] This guide provides an objective comparison of the dielectric properties of BTDA-based polyimides against other common aromatic polyimides and emerging low-dielectric constant alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Dielectric Performance
The dielectric properties of polyimides are critically dependent on their chemical structure, particularly the choice of dianhydride and diamine monomers. To provide a clear benchmark, this guide focuses on polyimides synthesized with 4,4'-oxydianiline (B41483) (ODA) as the common diamine, while varying the dianhydride component. The inclusion of fluorinated polyimides, such as those based on 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), serves to highlight the current state-of-the-art in low-dielectric polymer design.
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Breakdown Strength (kV/mm) | Glass Transition Temperature (°C) |
| BTDA-ODA | ~3.4 - 3.5 | ~0.003 - 0.01 | ~479 | ~276 |
| PMDA-ODA | ~3.5 - 3.7 | ~0.004 - 0.012 | ~327 | ~302 |
| BPDA-ODA | ~3.1 - 3.3 | ~0.002 - 0.008 | ~357 | ~290 |
| 6FDA-ODA | ~2.5 - 2.8 | ~0.002 - 0.006 | Not specified | ~310-330 |
| Fluorinated PI (TFMB-based) | ~2.1 - 2.3 | ~0.006 - 0.007 | Not specified | ~402 |
Note: The values presented are approximate and can vary based on the specific synthesis and processing conditions. Data is compiled from multiple sources.[2][3][4][5]
From the data, it is evident that while BTDA-ODA offers a remarkably high breakdown strength, its dielectric constant and loss are comparable to, or slightly better than, the more conventional pyromellitic dianhydride (PMDA)-based polyimide.[4] In contrast, polyimides derived from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) exhibit a lower dielectric constant and loss, making them a more attractive option for applications where signal integrity is paramount.[4]
The most significant reduction in dielectric constant is achieved through the incorporation of fluorine atoms into the polymer backbone, as demonstrated by 6FDA-ODA and other fluorinated polyimides.[1][5] The bulky, electron-withdrawing trifluoromethyl (-CF3) groups in 6FDA increase the free volume within the polymer matrix and reduce the overall polarizability, leading to a substantial decrease in the dielectric constant.[1]
Experimental Protocols
To ensure the reproducibility and comparability of dielectric property measurements, adherence to standardized experimental protocols is crucial. The following sections detail the methodologies for the synthesis of polyimide films and the subsequent characterization of their dielectric properties.
Synthesis of Polyimide Films (Two-Step Method)
A common and effective method for preparing high-quality polyimide films is the two-step polycondensation reaction, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, the diamine monomer (e.g., ODA) is dissolved in a polar aprotic solvent, typically N,N-dimethylacetamide (DMAc), to a concentration of 15-20 wt%.
-
An equimolar amount of the dianhydride monomer (e.g., BTDA, PMDA, BPDA, or 6FDA) is gradually added to the stirred diamine solution at room temperature.
-
The reaction is allowed to proceed under continuous stirring for 24 hours at room temperature to yield a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
The poly(amic acid) solution is cast onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
The cast film is then subjected to a multi-stage thermal curing process in an oven with a controlled temperature ramp:
-
80-100°C for 1-2 hours to evaporate the bulk of the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.
-
Dielectric Property Measurements
The dielectric constant and dielectric loss of the prepared polyimide films are typically measured using an LCR meter or an impedance analyzer over a range of frequencies.
-
Sample Preparation:
-
Circular electrodes of a known diameter (e.g., 1 cm) are deposited on both sides of the polyimide film. This is commonly achieved by sputtering a conductive metal like gold or by applying silver paste.
-
-
Measurement Procedure:
-
The film sample is placed in a test fixture connected to an LCR meter.
-
The capacitance (C) and dissipation factor (D, or tan δ) are measured over a specified frequency range (e.g., 1 kHz to 1 MHz).
-
The dielectric constant (ε') is calculated using the formula for a parallel plate capacitor: ε' = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance.
-
d is the thickness of the film.
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
A is the area of the electrode.
-
-
The dielectric loss (ε'') is calculated as: ε'' = ε' * D.
-
Breakdown Strength Measurement
The dielectric breakdown strength is determined by measuring the maximum voltage a material can withstand before electrical breakdown occurs, following standards such as ASTM D149.[6][7]
-
Sample and Electrode Configuration:
-
The polyimide film is placed between two electrodes. The specific geometry of the electrodes can vary, but a common configuration involves two cylindrical electrodes with rounded edges to prevent premature breakdown at sharp points.
-
-
Voltage Application:
-
A high-voltage source is used to apply a continuously increasing AC or DC voltage across the electrodes at a specified ramp rate (e.g., 500 V/s).
-
-
Breakdown Detection:
-
The voltage at which a sudden and large increase in current is observed, indicating electrical failure of the film, is recorded as the breakdown voltage.
-
The breakdown strength is then calculated by dividing the breakdown voltage by the thickness of the film.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and dielectric characterization of polyimide films.
References
A Comparative Analysis of the Mechanical Properties of Polyimides from BTDA and BPDA
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. Within this class, the choice of dianhydride monomer significantly influences the final properties of the polymer. This guide provides a comparative analysis of the mechanical properties of polyimides synthesized from two common aromatic dianhydrides: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). This analysis is intended for researchers, scientists, and professionals in drug development and materials science who utilize these polymers in demanding applications.
The structural difference between BTDA, which contains a flexible ketone linkage, and BPDA, which has a more rigid biphenyl (B1667301) group, leads to distinct mechanical behaviors in the resulting polyimides. Generally, the rigidity of the BPDA unit imparts a higher tensile modulus and better thermal stability to the polyimide chain. Conversely, the ketone group in BTDA can contribute to improved solubility and different thermal characteristics.
Comparative Mechanical and Thermal Properties
The mechanical and thermal properties of polyimides are critically dependent on the specific combination of the dianhydride and the diamine used in their synthesis. The following tables summarize key performance indicators for polyimides derived from BTDA and BPDA, paired with various diamines, as reported in scientific literature.
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| BTDA | ODA | 114.19 | 3.23 | 3.58 | 276 | [1] |
| BPDA | ODA | - | - | - | 290 | [1] |
| BTDA | Various Diamines | 81 - 116 | - | 5 - 9 | 188 - 262 | [2] |
| BPDA | PDA | - | High | - | >400 | [2][3] |
| a-BTDA | 3,3'-DABP | - | - | - | 400 | [4] |
| a-BPDA | 3,3'-DABP | - | - | - | 320 | [4] |
ODA: 4,4'-oxydianiline (B41483); PDA: p-phenylenediamine; a-BTDA/a-BPDA: asymmetric versions; 3,3'-DABP: 3,3'-diaminobenzophenone.
Studies indicate that polyimides with a higher proportion of BPDA exhibit enhanced thermal stability, along with increased tensile strength and elastic modulus[5][6]. In contrast, a higher BTDA content can lead to good UV-visible light transmission[5]. When combined with 4,4'-oxydianiline (ODA), BTDA-based polyimides have demonstrated an excellent balance of high tensile strength and modulus[1]. Asymmetric BTDA (a-BTDA) resins have been shown to yield higher glass transition temperatures compared to their a-BPDA counterparts[4].
Experimental Protocols
The synthesis and characterization of these polyimides typically follow a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Synthesis of Polyimide Films (General Procedure)
-
Poly(amic acid) Synthesis: An aromatic diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). To this solution, an equimolar amount of the aromatic dianhydride (BTDA or BPDA) is added portion-wise under a nitrogen atmosphere with stirring. The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate. The cast film is then subjected to a staged heating process in an oven or under vacuum. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and induces cyclodehydration to form the final polyimide film.
Mechanical Property Testing
Tensile properties (strength, modulus, and elongation at break) are commonly measured using a universal testing machine (UTM) according to ASTM standards. The film samples are cut into specific dimensions (e.g., dog-bone shape) and subjected to a constant rate of extension until failure.
Thermal Analysis
The glass transition temperature (Tg) is a key indicator of the thermal performance of a polymer. It is often determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). In DSC, the polymer is heated at a constant rate, and the Tg is identified as a change in the heat capacity. DMA measures the mechanical response of the material as a function of temperature, and the Tg can be identified from the peak of the tan delta curve.
Visualizing the Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of BTDA and BPDA-based polyimides.
Caption: Workflow for Polyimide Synthesis and Characterization.
Logical Relationship of Molecular Structure to Properties
The fundamental differences in the mechanical properties of BTDA and BPDA-based polyimides stem from their molecular structures. The following diagram illustrates this relationship.
Caption: Structure-Property Relationship of BTDA and BPDA.
References
Safety Operating Guide
Proper Disposal of Benzophenonetetracarboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of benzophenonetetracarboxylic acid, a compound frequently used in the synthesis of high-performance polymers. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Considerations
This compound and its dianhydride are classified as hazardous substances. They are known to cause serious eye irritation and may cause respiratory irritation.[1][2][3] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1]
Disposal Procedures
The primary and mandated procedure for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[2][3] Attempting to dispose of this chemical through standard laboratory drains or as general waste is strictly prohibited and illegal in most jurisdictions.
Step-by-Step Disposal Workflow:
-
Segregation and Storage:
-
Carefully collect all waste this compound, including contaminated materials such as filter paper, gloves, and weighing boats.
-
Store the waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked with "Hazardous Waste" and the chemical name.
-
Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
-
Consult a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Incineration (to be performed by a licensed facility):
-
The recommended method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Some procedures may involve dissolving or mixing the material with a combustible solvent before incineration.[2] This process must be carried out by trained professionals in a permitted facility.
-
Quantitative Data and Disposal Parameters
Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for landfill, specific pH ranges for neutralization) are not publicly available as they are determined by local, state, and federal regulations and the capabilities of the specific waste management facility. The following table summarizes key parameters based on available safety data.
| Parameter | Guideline/Value | Source |
| Waste Classification | Hazardous Waste | [4][5] |
| Primary Disposal Method | Incineration by a licensed facility | [3] |
| Incompatible Materials for Storage and Disposal | Strong oxidizing agents, strong acids, strong bases, moisture | [4] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide upon combustion | [1] |
Experimental Protocols
Detailed experimental protocols for the on-site chemical treatment and disposal of this compound are not provided in publicly available resources. Due to the hazardous nature of the chemical and the legal requirements for waste disposal, on-site treatment should not be attempted by laboratory personnel. All disposal activities must be managed by licensed professionals who have the expertise and equipment to handle such materials safely and in compliance with all regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Benzophenonetetracarboxylic Dianhydride (BTDA)
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Safety Data
BTDA is a chemical that can cause serious eye irritation, respiratory irritation, and may lead to an allergic skin reaction.[1][2] While it has low acute toxicity, it is a skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions.[3]
Quantitative Safety and Physical Properties
| Property | Value | Source |
| Appearance | Light yellow to amber powder solid | [1][4] |
| Odor | Odorless | [1] |
| Melting Point | 218 - 222 °C (424.4 - 432 °F) | [5] |
| Decomposition Temperature | 360 °C | [6] |
| Oral LD50 (for cyclic anhydrides) | 958 to 4460 mg/kg in rats (indicates low acute toxicity) | [3] |
| Dermal LD50 (for cyclic anhydrides) | > 2000 mg/kg in rabbits (indicates low dermal toxicity) | [3] |
| Occupational Exposure Limits (OELs) | No specific limits have been established by OSHA, NIOSH, or ACGIH. | [4][5][6] |
Personal Protective Equipment (PPE) Protocol
All personnel must wear the following PPE when handling BTDA. The selection of specific equipment should be based on the concentration and quantity of the substance being used.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing. | Inspect gloves before use. Follow proper glove removal technique.[2][7] |
| Respiratory | A NIOSH or European Standard EN 149 approved respirator is necessary if dust cannot be controlled or if irritation is experienced. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed. | [3][6] |
Safe Handling and Storage Protocol
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle BTDA in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood to minimize dust generation and accumulation.[2][4]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[4]
-
Container Inspection: Before use, check that all containers are clearly labeled and free from leaks.
2. Handling the Chemical:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[3]
-
Dust Prevention: Minimize dust generation during handling. Do not cut, drill, grind, or weld containers that may contain residual dust, as this can create an explosion hazard.[3]
-
Personal Hygiene: Wash hands and face thoroughly after handling and before breaks or at the end of the workday.[2][7] Contaminated work clothing should not be allowed out of the workplace.[1]
3. Storage:
-
Container Integrity: Store in a cool, dry, and well-ventilated place in a tightly closed original container.[2][5][7]
-
Moisture Sensitivity: BTDA is moisture sensitive. Store under an inert gas like nitrogen to protect from moisture.[4][5]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, strong bases, alcohols, and water.[3][6]
4. Spill Response:
-
Immediate Action: Evacuate personnel from the spill area.
-
Cleanup: Clean up spills immediately. Avoid breathing dust. Use personal protective equipment.
-
Procedure: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dusty conditions.[4]
-
Reporting: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
1. Waste Identification:
-
Unused BTDA and any materials contaminated with it (e.g., gloves, wipes, containers) are considered chemical waste.
2. Waste Collection:
-
Collect waste in a suitable, closed, and clearly labeled container. Do not mix with other waste streams unless directed by a qualified professional.
3. Disposal Procedure:
-
Dispose of the waste through a licensed disposal company.
-
One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do not allow the chemical or its wash water to enter drains or surface water.[3][7]
Workflow for Safe Handling of BTDA
The following diagram illustrates the logical workflow for the safe handling of Benzophenonetetracarboxylic dianhydride from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
